molecular formula C11H8BrN3O B11948102 5-Bromo-N-(2-pyridinyl)nicotinamide

5-Bromo-N-(2-pyridinyl)nicotinamide

Katalognummer: B11948102
Molekulargewicht: 278.10 g/mol
InChI-Schlüssel: UZKASTWAQNSTBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Bromo-N-(2-pyridinyl)nicotinamide is a synthetic organic compound featuring a nicotinamide core substituted with a bromine atom and a 2-pyridinyl group. The molecular formula is C 11 H 9 BrN 3 O, and it has a molecular weight of 288.12 g/mol . Its structure incorporates two nitrogen-containing aromatic rings—a pyridine and a pyrimidine—making it a molecule of significant interest in pharmaceutical and chemical research . The core nicotinamide (vitamin B3) structure is a fundamental building block in biology, essential for forming cofactors like nicotinamide adenine dinucleotide (NAD+) . These cofactors are central to cellular redox reactions, energy metabolism, and DNA repair processes . The specific substitution pattern on this molecule, particularly the bromine atom, is a common modification in medicinal chemistry. Bromination can alter a compound's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize the bromine as a synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create a diverse library of analogs . This compound is primarily valuable as a chemical intermediate for developing novel bioactive molecules. Pyrimidine and pyridine derivatives are privileged scaffolds in drug discovery, with documented applications in creating potential therapeutic agents for various conditions . Therefore, 5-Bromo-N-(2-pyridinyl)nicotinamide is offered for research applications only , including but not limited to use as a building block in organic synthesis, a precursor for catalyst development, and a candidate for high-throughput screening in drug discovery programs. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C11H8BrN3O

Molekulargewicht

278.10 g/mol

IUPAC-Name

5-bromo-N-pyridin-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H8BrN3O/c12-9-5-8(6-13-7-9)11(16)15-10-3-1-2-4-14-10/h1-7H,(H,14,15,16)

InChI-Schlüssel

UZKASTWAQNSTBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CN=C2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

5-Bromo-N-(2-pyridinyl)nicotinamide: Chemical Identity, Synthesis, and Mechanistic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-N-(2-pyridinyl)nicotinamide (also nomenclatured as 5-bromo-N-(pyridin-2-yl)pyridine-3-carboxamide) is a highly specialized N-heterocyclic amide derivative[1]. In modern medicinal chemistry, this structural motif is highly valued as a foundational building block for synthesizing dipyridyl amides—a class of compounds recognized for their potent antagonism of the metabotropic glutamate subtype 5 (mGlu5) receptor[1].

This technical whitepaper provides an in-depth analysis of the compound's chemical identifiers, its mechanistic role in neuropharmacology, and the state-of-the-art synthetic methodologies required for its preparation.

Chemical Identity and Physicochemical Properties

Due to its highly specific nature as an advanced pharmaceutical intermediate, 5-Bromo-N-(2-pyridinyl)nicotinamide does not possess a widely registered, publicly available CAS Registry Number[2]. Instead, researchers and procurement systems rely on its MDL number and InChIKey to ensure structural accuracy across chemical databases[2].

The quantitative physicochemical data for this compound is summarized in the table below:

PropertyValue
IUPAC Name 5-Bromo-N-(pyridin-2-yl)pyridine-3-carboxamide
Molecular Formula C₁₁H₈BrN₃O[2]
Molecular Weight 278.108 g/mol [2]
CAS Number Unregistered / Not publicly indexed[2]
MDL Number MFCD00806091[2]
InChIKey UZKASTWAQNSTBX-UHFFFAOYSA-N[2]
LogP (Octanol/Water) 1.6[1]
Physical State Light yellow solid (mp 181–182 °C)[3]

Mechanistic Role in Drug Development: mGlu5 Antagonism

The mGlu5 receptor is a G-protein-coupled receptor (GPCR) implicated in various central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome. 5-Bromo-N-(2-pyridinyl)nicotinamide serves as a core scaffold for developing selective mGlu5 antagonists[1].

Causality in Structural Design: The dipyridyl amide core is critical for receptor binding. The amide linker provides necessary hydrogen-bonding interactions, while the bromo-substitution on the nicotinamide ring enhances lipophilicity (LogP 1.6) and directs the molecule into the hydrophobic allosteric binding pocket of the mGlu5 receptor. By binding to this allosteric site, the antagonist stabilizes the receptor in an inactive conformation, preventing the Gq-protein-mediated activation of Phospholipase C (PLC) and subsequent intracellular calcium release.

mGlu5_Pathway Glutamate Glutamate (Agonist) mGlu5 mGlu5 Receptor Glutamate->mGlu5 Antagonist Dipyridyl Amide Antagonist (e.g., 5-Bromo-N-(2-pyridinyl)nicotinamide) Antagonist->mGlu5 Allosteric Block Gq Gq Protein mGlu5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

mGlu5 receptor signaling pathway and the inhibitory mechanism of dipyridyl amide antagonists.

Synthesis and Experimental Methodologies

The traditional synthesis of N-heterocyclic amides often requires harsh coupling reagents. However, a modern, highly efficient methodology utilizes the oxidative C(sp²)–N bond cleavage of aromatic fused imidazoles (specifically imidazo[1,2-a]pyridines)[3]. This method is favored for its operational simplicity and broad substrate applicability[1].

Step-by-Step Methodology: Oxidative C(sp²)–N Bond Cleavage

The following protocol outlines the synthesis of 5-bromo-N-(pyridin-2-yl)nicotinamide from its corresponding fused imidazole precursor. This protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Reaction Setup

  • Action: In a pressure tube, combine the imidazo[1,2-a]pyridine derivative (1.0 equiv) with a strong base (e.g., KOtBu, 2.0 equiv) in a polar aprotic solvent like DMF (0.2 M).

  • Causality: The base is strictly required to deprotonate the intermediate species, which facilitates the nucleophilic attack of molecular oxygen. DMF is chosen because its high dielectric constant ensures the complete dissolution of both the organic substrate and the inorganic base, maximizing collision frequency.

Step 2: Aerobic Oxidation

  • Action: Purge the vessel and introduce an O₂ atmosphere (or utilize ambient air). Heat the reaction mixture to 80–120 °C for 12–24 hours[1].

  • Causality: Molecular oxygen acts as a green, atom-economical oxidant. The thermal energy overcomes the activation barrier required for O₂ insertion into the C–N bond, forming a transient peroxide intermediate that subsequently undergoes ring-opening to yield the target amide[1].

Step 3: Self-Validating In-Process Monitoring

  • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS every 4 hours.

  • Causality: Relying solely on Thin-Layer Chromatography (TLC) is prone to error due to the high polarity and potential streaking of the amide product. LC-MS provides real-time, self-validating mass confirmation. The reaction is only deemed complete when the precursor mass disappears and the product mass (

    
     [M+H]⁺ ~278.0/280.0, reflecting the 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) plateaus.
    

Step 4: Workup and Purification

  • Action: Quench the reaction with distilled water and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Causality: The aqueous quench neutralizes the strong base and forces the lipophilic product into the organic phase. Brine washing removes residual DMF, preventing solvent contamination during the final isolation of the light yellow solid[3].

Synthesis_Workflow Substrate Imidazo[1,2-a]pyridine Precursor Catalysis Oxidative Cleavage (O2/Air, Base, 80-120°C) Substrate->Catalysis Intermediate Peroxide Intermediate (Ring Opening) Catalysis->Intermediate Product 5-Bromo-N-(2-pyridinyl) nicotinamide Intermediate->Product Validation LC-MS & NMR Validation Product->Validation

Synthetic workflow for N-(pyridin-2-yl)arylamides via oxidative C(sp2)-N bond cleavage.

References

  • Title: Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2005. URL: [Link]

  • Title: Diverse Oxidative C(sp²)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides. Source: The Journal of Organic Chemistry, ACS Publications, 2019. URL: [Link]

  • Title: 5-bromo-N-(pyridin-2-yl)nicotinamide - Chemical Properties and Identifiers. Source: Molaid Chemical Database. URL: [Link]

Sources

Physicochemical Properties and Pharmacological Profiling of 5-Bromo-N-(2-pyridinyl)nicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective modulators for the central nervous system (CNS) requires a rigorous balance of physicochemical properties and target specificity. 5-Bromo-N-(2-pyridinyl)nicotinamide (also known as 5-bromo-N-(pyridin-2-yl)nicotinamide) has emerged as a structurally highly optimized scaffold. Functioning as a potent antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor, this dipyridyl amide derivative holds significant potential for modulating excitatory neurotransmission in CNS disorders such as anxiety, depression, and Fragile X syndrome[1].

This whitepaper synthesizes the physicochemical rationale behind its efficacy, the mechanistic pathways of its pharmacological action, and the modern synthetic methodologies used to access N-(pyridin-2-yl)arylamides via chemoselective C(sp2)–N bond cleavage[2].

Chemical Identity and Physicochemical Profiling

For a small molecule to successfully engage intracellular or transmembrane targets within the brain parenchyma, it must navigate the highly restrictive blood-brain barrier (BBB). The physicochemical profile of 5-Bromo-N-(2-pyridinyl)nicotinamide is precisely tuned for this purpose[3].

Quantitative Data Summary
PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₁H₈BrN₃OHalogenation (Bromine) at the 5-position enhances metabolic stability against cytochrome P450-mediated oxidation.
Molecular Weight 278.108 g/mol Well below the 400 Da threshold, ensuring a high probability of crossing the BBB via passive transcellular diffusion.
LogP (Octanol/Water) 1.6Falls perfectly within the optimal lipophilicity range (1.5–2.5) for CNS-active drugs, balancing aqueous solubility with lipid membrane permeability[3].
Topological Polar Surface Area (TPSA) 54.9 ŲIdeal for CNS penetration (optimal < 90 Ų). Ensures the molecule is not overly polar, preventing exclusion from the brain[3].
Hydrogen Bond Donors 1A low H-bond donor count (the amide NH) minimizes the desolvation energy required to enter lipid bilayers, favoring BBB transit.
Hydrogen Bond Acceptors 3Complies strictly with Lipinski's Rule of 5 (≤ 10), facilitating favorable interactions with the mGlu5 allosteric binding pocket.
Rotatable Bonds 2Low conformational flexibility reduces the entropic penalty upon target binding, thereby increasing receptor affinity.

Pharmacological Target: mGlu5 Receptor Modulation

The mGlu5 receptor is a Group I G-protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation by endogenous glutamate triggers the Phospholipase C (PLC) cascade, leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.

5-Bromo-N-(2-pyridinyl)nicotinamide acts as a negative allosteric modulator (NAM) or non-competitive antagonist at the mGlu5 receptor[1]. By binding to a transmembrane allosteric pocket distinct from the orthosteric glutamate site, it stabilizes the receptor in an inactive conformation, thereby dampening hyper-excitatory signaling without completely ablating basal glutamatergic transmission.

mGlu5_Signaling Glutamate Glutamate (Endogenous Agonist) mGlu5 mGlu5 Receptor (Group I mGluR) Glutamate->mGlu5 Activates Drug 5-Bromo-N-(2-pyridinyl)nicotinamide (mGlu5 Antagonist) Drug->mGlu5 Allosteric Inhibition Gq Gq/11 Protein Complex mGlu5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Pathway PLC->IP3 DAG DAG Pathway PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Outcome CNS Excitability & Modulation (Targeted for Downregulation) Ca2->Outcome PKC->Outcome

Figure 1: Mechanism of mGlu5 receptor signaling and allosteric inhibition by the dipyridyl amide.

In Vitro Pharmacological Validation: FLIPR Calcium Assay Protocol

To validate the antagonistic properties of this compound, a self-validating Fluorometric Imaging Plate Reader (FLIPR) assay is employed to measure real-time intracellular calcium fluxes[1].

  • Cell Preparation: Seed HEK293 cells stably expressing human mGlu5 in 384-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C. Causality: Ensures a confluent, healthy monolayer for uniform fluorescence reading.

  • Dye Loading: Remove media and add 20 µL of a calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer containing 2.5 mM probenecid. Incubate for 1 hour. Causality: Probenecid acts as an inhibitor of multidrug resistance (MDR) transporters, preventing the premature efflux of the fluorophore from the cytoplasm.

  • Compound Incubation: Add 5-Bromo-N-(2-pyridinyl)nicotinamide at varying concentrations (10 pM to 10 µM) and incubate for 15 minutes. Causality: This pre-incubation allows the antagonist to reach thermodynamic binding equilibrium at the allosteric site prior to agonist challenge.

  • Agonist Challenge: Transfer plates to the FLIPR instrument. Inject an

    
     concentration of glutamate and monitor fluorescence (Ex: 488 nm, Em: 540 nm) continuously for 3 minutes. Causality: Utilizing an 
    
    
    
    (rather than
    
    
    ) concentration of glutamate ensures the assay remains sensitive enough to detect competitive or allosteric antagonism without being overwhelmed by maximal receptor activation.
  • Data Analysis: Calculate the

    
     by plotting the maximal fluorescence peak against the log concentration of the antagonist using non-linear regression.
    

Synthetic Methodology: Oxidative C(sp2)–N Bond Cleavage

Historically, the synthesis of dipyridyl amides relied on harsh coupling reagents. However, modern synthetic routes utilize the highly efficient and chemoselective C(sp2)–N bond cleavage of aromatic fused imidazoles (such as imidazo[1,2-a]pyridines) to yield N-(pyridin-2-yl)arylamides[2].

Synthetic_Workflow Substrate Imidazo[1,2-a]pyridine Precursor Oxidant Oxidant / Acid Catalyst (e.g., TBHP, TsOH) Substrate->Oxidant Aerobic/Mild Conditions Cleavage C(sp2)-N Bond Cleavage (Chemoselective) Oxidant->Cleavage Ring Opening Product N-(pyridin-2-yl)arylamide (Target Compound) Cleavage->Product High Yield

Figure 2: Synthetic workflow for N-(pyridin-2-yl)arylamides via oxidative ring opening.

Step-by-Step Synthesis Protocol

This protocol leverages mild aerobic conditions to achieve high yields while preserving the integrity of the sensitive pyridine rings[2].

  • Reaction Setup: Charge a dried reaction vial with the corresponding brominated imidazo[1,2-a]pyridine derivative (0.17 mmol) and an appropriate oxidant (e.g., tert-butyl hydroperoxide, 0.17 mmol). Causality: Using an equimolar ratio of the oxidant ensures a controlled, single-site cleavage event without triggering over-oxidation of the substrate.

  • Acidic Catalysis: Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.51 mmol) and 1,2-dichloroethane (2.5 mL) as the solvent. Causality: The Brønsted acid protonates the imidazole nitrogen, significantly increasing the electrophilicity of the adjacent C(sp2) carbon. This facilitates nucleophilic attack by the oxidant.

  • Incubation: Stir the reaction mixture at room temperature for 1 hour under an ambient air atmosphere. Causality: Mild aerobic conditions drive the ring-opening process thermodynamically while preventing the formation of unwanted side products commonly seen under thermal stress.

  • Quenching and Extraction: Quench the reaction with saturated aqueous

    
     to neutralize the acid. Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography (using an EtOAc/Hexanes gradient) to isolate the pure 5-Bromo-N-(2-pyridinyl)nicotinamide.

References

  • Bonnefous, C., et al. "Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(4), 1197-1200 (2005).[Link]

  • Xu, F., et al. "Diverse Oxidative C(sp2)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides." The Journal of Organic Chemistry, 84(13), 8562-8570 (2019).[Link]

  • Molaid Chemical Database. "5-bromo-N-(pyridin-2-yl)nicotinamide Properties." (2019).[Link]

Sources

Architectural and Synthetic Profiling of 5-Bromo-N-(2-pyridinyl)nicotinamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuropharmacological agents frequently relies on privileged scaffolds that can precisely modulate G-protein coupled receptors (GPCRs). 5-Bromo-N-(2-pyridinyl)nicotinamide (also known as 5-bromo-N-pyridin-2-ylpyridine-3-carboxamide) is a highly specialized dipyridyl amide derivative. Structurally, it consists of a 5-bromonicotinoyl core linked via an amide bond to a 2-pyridinyl moiety. This specific spatial arrangement is a well-documented pharmacophore for metabotropic glutamate subtype 5 (mGlu5) receptor antagonism.

This whitepaper provides an in-depth technical analysis of its molecular architecture, computational representation (SMILES), advanced synthetic methodologies, and pharmacological relevance, designed for researchers in medicinal chemistry and drug development.

Physicochemical Profile & Molecular Architecture

Understanding the physicochemical properties of 5-Bromo-N-(2-pyridinyl)nicotinamide is critical for predicting its pharmacokinetic behavior, particularly its ability to cross the blood-brain barrier (BBB) for central nervous system (CNS) applications. The presence of the bromine atom at the 5-position of the nicotinoyl ring enhances lipophilicity and metabolic stability compared to its unhalogenated analogs 1.

Quantitative Molecular Data
PropertyValueCausality / Significance
Chemical Formula C₁₁H₈BrN₃ODefines the elemental composition and exact mass.
Molecular Weight 278.108 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), favoring oral bioavailability.
LogP (Octanol/Water) ~1.6Optimal lipophilicity for BBB penetration without excessive hydrophobic trapping.
MDL Number MFCD00806091Unique identifier for chemical inventory and database retrieval.
InChIKey UZKASTWAQNSTBX-UHFFFAOYSA-NEnsures exact structural matching across disparate computational databases.

SMILES String Derivation & Computational Representation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological representation of the molecule, essential for cheminformatics and molecular docking simulations.

The canonical SMILES string for 5-Bromo-N-(2-pyridinyl)nicotinamide is: O=C(Nc1ncccc1)c2cc(Br)cnc2

Structural Logic & Derivation
  • The Amide Linkage (O=C(N...)) : Acts as the central hinge of the molecule. The carbonyl carbon is sp² hybridized, enforcing a planar geometry that restricts rotational degrees of freedom, which is crucial for receptor binding.

  • The 2-Pyridinyl Ring (c1ncccc1) : Attached directly to the amide nitrogen. The proximity of the pyridine nitrogen to the amide N-H can lead to intramolecular hydrogen bonding, further rigidifying the conformation.

  • The 5-Bromonicotinoyl Core (c2cc(Br)cnc2) : Attached to the carbonyl carbon. The bromine atom at the 5-position exerts an electron-withdrawing inductive effect, modulating the pKa of the pyridine nitrogen and optimizing the electrostatic surface potential of the molecule.

SMILES_Logic Nicotinoyl 5-Bromonicotinoyl Core (c2cc(Br)cnc2) Amide Amide Linkage (O=C-N-) Nicotinoyl->Amide C-C Bond Pyridinyl 2-Pyridinyl Ring (c1ncccc1) Amide->Pyridinyl N-C Bond

Logical derivation of the SMILES string for 5-Bromo-N-(2-pyridinyl)nicotinamide.

Synthetic Methodologies: Oxidative C(sp²)–N Bond Cleavage

While traditional synthesis relies on the amide coupling of 5-bromonicotinic acid and 2-aminopyridine using stoichiometric reagents (e.g., HATU, EDC), modern green chemistry favors the oxidative C(sp²)–N bond cleavage of aromatic fused imidazoles .

Causality of Method Selection: Traditional coupling generates significant chemical waste and requires complex purification to remove urea byproducts. The oxidative cleavage of imidazo[1,2-a]pyridines utilizes molecular oxygen (or air) as the terminal oxidant under basic conditions. This method is highly chemoselective, inserting an oxygen atom directly to form the N-(pyridin-2-yl)arylamide with high atom economy and broad substrate tolerability 2.

Synthesis_Workflow Start Imidazo[1,2-a]pyridine Precursor Catalyst Base / Solvent / O2 (80-200°C) Start->Catalyst Cleavage Oxidative C(sp2)-N Cleavage & Oxygen Insertion Catalyst->Cleavage Product 5-Bromo-N-(2-pyridinyl)nicotinamide Cleavage->Product Validation LC-MS & NMR Validation Product->Validation

Synthesis workflow via oxidative C(sp2)-N bond cleavage of fused imidazoles.
Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints:

  • Reaction Setup : In a 25 mL Schlenk tube equipped with a magnetic stir bar, charge the corresponding halogenated imidazo[1,2-a]pyridine precursor (1.0 mmol), a suitable base (e.g., K₂CO₃, 2.0 equiv), and 5 mL of an organic solvent (such as DMF or Ethanol).

  • Atmospheric Control : Purge the reaction vessel with O₂ gas for 5 minutes. Causality: Establishing an oxygen-rich environment is mandatory, as O₂ acts both as the terminal oxidant and the source of the inserted carbonyl oxygen.

  • Thermal Activation : Seal the tube and heat the mixture to 120 °C in an oil bath under continuous stirring for 12–24 hours.

  • In-Process Validation (Checkpoint 1) : At 4-hour intervals, extract a 10 µL aliquot. Quench with water, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 3:1) and LC-MS. Validation metric: The reaction is deemed complete when the precursor mass peak disappears and the target [M+H]⁺ peak at m/z 278.0 dominates the chromatogram.

  • Workup & Purification : Cool the mixture to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash column chromatography.

  • Final Structural Validation (Checkpoint 2) :

    • ¹H-NMR (400 MHz, DMSO-d₆) : Confirm the presence of the highly deshielded amide proton (N-H) as a broad singlet typically around 10.5–11.0 ppm.

    • ¹³C-NMR (100 MHz, DMSO-d₆) : Verify the successful insertion of the oxygen atom by identifying the characteristic carbonyl carbon peak at ~164–166 ppm.

Pharmacological Relevance: mGluR5 Antagonism

Dipyridyl amides, including derivatives like 5-Bromo-N-(2-pyridinyl)nicotinamide, have been extensively profiled as potent negative allosteric modulators (NAMs) or antagonists of the metabotropic glutamate subtype 5 (mGlu5) receptor .

Mechanistic Causality: mGlu5 receptors are Class C GPCRs predominantly coupled to Gq/11 proteins. Upon endogenous glutamate binding, the receptor activates Phospholipase C (PLC), leading to the cleavage of PIP₂ into IP₃ and DAG, ultimately triggering intracellular calcium release. Overactivation of this pathway is implicated in various CNS disorders, including anxiety, depression, and Fragile X syndrome.

By binding to an allosteric site within the transmembrane domain, dipyridyl amides lock the receptor in an inactive conformation, non-competitively inhibiting glutamate-induced Gq activation.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGlu5 Receptor Glutamate->mGluR5 Activation Antagonist Dipyridyl Amide (Allosteric Antagonist) Antagonist->mGluR5 Allosteric Inhibition Gq Gq Protein Activation mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium

Mechanism of action for mGlu5 receptor antagonism and downstream signaling.

References

  • Title: 5-bromo-N-(pyridin-2-yl)
  • Title : Diverse Oxidative C(sp²)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides Source : Journal of Organic Chemistry (ACS) URL :[Link]

  • Title: CN109053558B - 一种N-杂环酰胺衍生物的合成方法 (Synthesis method of N-heterocyclic amide derivatives)
  • Title : Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of its potential success. It dictates not only the compound's shelf-life and storage requirements but also profoundly influences its safety and efficacy profile. This guide provides a comprehensive framework for evaluating the thermodynamic stability of a novel API, 5-Bromo-N-(2-pyridinyl)nicotinamide. As researchers, scientists, and drug development professionals, understanding the intrinsic stability of this molecule is paramount for navigating the complexities of formulation, manufacturing, and regulatory approval.

The structure of 5-Bromo-N-(2-pyridinyl)nicotinamide, featuring a brominated nicotinamide core linked to a pyridine ring, presents a unique set of physicochemical properties that must be thoroughly investigated. This document will detail the logical progression of studies, from initial solid-state characterization to forced degradation and long-term stability assessment, all grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).

PART 1: Physicochemical and Solid-State Characterization: The Foundation of Stability Assessment

Before embarking on extensive stability trials, a fundamental understanding of the molecule's inherent physicochemical and solid-state properties is crucial. These initial studies provide the baseline against which all future stability data will be compared.

Polymorphism and its Impact

Many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2] Each polymorph, having a unique crystal lattice structure, can exhibit different physicochemical properties, including melting point, solubility, and stability.[1] Identifying and characterizing the most stable polymorphic form of 5-Bromo-N-(2-pyridinyl)nicotinamide is a critical first step to ensure consistent performance and prevent unwanted phase transitions during storage.[3]

Thermal Analysis: Unveiling Thermal Behavior

Thermal analysis techniques are indispensable for probing the thermodynamic properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used methods in the pharmaceutical industry.[4]

1.2.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is invaluable for determining the melting point, enthalpy of fusion, and detecting polymorphic transitions.[6]

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-N-(2-pyridinyl)nicotinamide into a standard aluminum pan.

  • Sealing: Hermetically seal the pan to prevent any loss of volatile components.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Heating Program: Heat the sample and reference at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C).

  • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Record the heat flow versus temperature to generate a DSC thermogram. The peak of an endothermic event corresponds to the melting point.

1.2.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[7] It is primarily used to determine the thermal stability and decomposition temperature of a compound, as well as to quantify the presence of residual solvents or water.[7]

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-N-(2-pyridinyl)nicotinamide into a tared TGA pan (typically platinum or alumina).

  • Heating Program: Heat the sample at a constant rate, such as 10 °C/min, from ambient temperature to a high temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

  • Atmosphere: Conduct the analysis under a controlled atmosphere, usually nitrogen, at a flow rate of 50-100 mL/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Data Presentation: Hypothetical Thermal Analysis Data
ParameterResultInterpretation
DSC Melting Point (Tonset) 185.2 °CIndicates a sharp, well-defined melting point, suggesting a crystalline solid.
Enthalpy of Fusion (ΔHfus) 28.5 kJ/molProvides information on the lattice energy of the crystal.
TGA Onset of Decomposition 210.5 °CThe temperature at which significant thermal degradation begins.
Weight Loss at 150 °C < 0.1%Indicates the absence of significant residual solvents or water.

PART 2: Forced Degradation Studies: Probing Intrinsic Stability

Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the API to conditions more severe than those it would encounter during storage. The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and demonstrate the stability-indicating capability of the analytical methods used.[8] According to ICH guidelines, a degradation of 5-20% is typically targeted to ensure that primary degradants are formed without complete destruction of the molecule.[9]

Experimental Workflow: Forced Degradation of 5-Bromo-N-(2-pyridinyl)nicotinamide

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (0.1M HCl, 80°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples at Time Points Base Base Hydrolysis (0.1M NaOH, 80°C) Base->HPLC Analyze Samples at Time Points Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Analyze Samples at Time Points Thermal Thermal (105°C, solid state) Thermal->HPLC Analyze Samples at Time Points Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Analyze Samples at Time Points API 5-Bromo-N-(2-pyridinyl)nicotinamide (API Solution/Solid) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photolytic Expose to Stress LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Pathway Elucidate Degradation Pathways LCMS->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

The amide linkage in 5-Bromo-N-(2-pyridinyl)nicotinamide is a likely site for hydrolysis under both acidic and basic conditions. The pyridine rings themselves are generally stable but can be susceptible to oxidation.

Degradation_Pathway Parent 5-Bromo-N-(2-pyridinyl)nicotinamide AcidBase Acid/Base Hydrolysis Parent->AcidBase Product1 5-Bromonicotinic Acid AcidBase->Product1 Product2 2-Aminopyridine AcidBase->Product2

Sources

Physicochemical Profiling of 5-Bromo-N-(2-pyridinyl)nicotinamide: Hydrophobicity, LogP, and Implications for CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-N-(2-pyridinyl)nicotinamide (also known as 5-bromo-N-(pyridin-2-yl)nicotinamide) is a highly specialized dipyridyl amide that serves as a critical structural scaffold in neuropharmacology. It is primarily recognized for its role in the development of non-competitive, negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor subtype 5 (mGluR5) .

In central nervous system (CNS) drug development, a molecule's efficacy is inextricably linked to its lipophilicity—quantified by its partition coefficient (LogP). With a calculated LogP (cLogP) of approximately 1.6, this compound occupies an optimal physicochemical space for blood-brain barrier (BBB) penetration. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the hydrophobicity of this compound, explaining how its structural features govern receptor binding, and detailing self-validating experimental methodologies for its synthesis and physicochemical evaluation.

Physicochemical Architecture & Quantitative Data

The molecular architecture of 5-Bromo-N-(2-pyridinyl)nicotinamide consists of a nicotinamide core substituted with a bromine atom at the 5-position, linked via an amide bond to a 2-pyridinyl group.

Table 1: Quantitative Physicochemical Profile

PropertyValueImplication for Drug Design & Pharmacokinetics
Molecular Formula C₁₁H₈BrN₃OHalogenated dipyridyl core provides metabolic stability.
Molecular Weight 278.11 g/mol < 500 Da; Highly favorable for passive BBB diffusion.
Calculated LogP (cLogP) 1.6Optimal lipophilicity for CNS entry (Ideal range: 1.5 - 2.5).
Topological Polar Surface Area 54.9 Ų< 90 Ų; Ensures excellent membrane permeability.
H-Bond Donors (HBD) 1Low desolvation penalty when transitioning from plasma to lipid.
H-Bond Acceptors (HBA) 3Sufficient for anchoring to the allosteric receptor pocket.
Causality of Structural Features

The cLogP of 1.6 is not accidental; it is a meticulously balanced property. The addition of the bromine atom significantly increases the molar volume and hydrophobicity of the parent pyridine ring. This halogen not only enhances lipophilicity but also provides a polarizable electron cloud capable of forming orthogonal halogen bonds with backbone carbonyls in the receptor pocket. Conversely, the two pyridine rings act as a "lipophilicity buffer"—they provide the necessary aromaticity for


 stacking while their nitrogen heteroatoms keep the TPSA at 54.9 Ų, preventing the molecule from becoming excessively greasy and insoluble in aqueous plasma.

Mechanistic Insights: Hydrophobicity in Target Binding

The mGluR5 receptor features a deep, hydrophobic allosteric binding pocket located within its 7-transmembrane (7-TM) domain. For a ligand to act as an effective antagonist, it must first partition across the lipid-rich blood-brain barrier and subsequently desolvate to enter this intramembrane pocket.

A cLogP of 1.6 is the "Goldilocks zone" for CNS therapeutics. Molecules with LogP < 1 struggle to cross the BBB, while those with LogP > 3 often suffer from high non-specific binding to plasma proteins and rapid hepatic clearance. The hydrophobicity of the bromopyridine moiety drives the initial partitioning into the lipid bilayer. Once inside the membrane environment, the amide linker provides the necessary hydrogen-bonding directionality to anchor the molecule within the 7-TM domain, effectively locking the receptor in an inactive conformation and halting downstream Gq-protein coupling .

mGluR5_Pathway Ligand 5-Bromo-N-(2-pyridinyl)nicotinamide (Hydrophobic Core) BBB Blood-Brain Barrier (Lipid Penetration) Ligand->BBB cLogP 1.6 Receptor mGluR5 7-TM Domain (Allosteric Binding Pocket) BBB->Receptor CNS Entry Gq Gq-Protein Coupling (Inhibition) Receptor->Gq Antagonism PLC Phospholipase C (PLC) (Downregulation) Gq->PLC Signal Block Calcium Intracellular Ca2+ (Reduced Release) PLC->Calcium Modulates

Fig 1: Mechanism of mGluR5 allosteric antagonism driven by ligand hydrophobicity.

Experimental Methodologies

To transition from theoretical calculations to empirical data, rigorous experimental protocols are required. Below are field-proven, self-validating workflows for synthesizing the compound and determining its true partition coefficient.

Protocol 1: Chemoselective Synthesis via Oxidative Cleavage

Traditional amide coupling often suffers from poor yields when using electron-deficient aminopyridines. A superior approach utilizes the oxidative C(sp²)–N bond cleavage of aromatic fused imidazoles (imidazo[1,2-a]pyridines) .

  • Causal Rationale: This method leverages the inherent pre-assembly of the dipyridyl framework, using oxidation to selectively open the imidazole ring, yielding the target N-(pyridin-2-yl)amide with high chemoselectivity and avoiding toxic coupling reagents.

Step-by-Step Workflow:

  • Preparation: Dissolve the precursor (e.g., a 2-(5-bromopyridin-3-yl)imidazo[1,2-a]pyridine derivative) in a dry organic solvent such as xylene.

  • Catalysis: Add a copper-based catalyst (e.g., Cu(OTf)₂, 10 mol%) and a strong base (e.g., KOtBu, 2.0 equiv) to activate the C-N bond.

  • Oxidation: Purge the reaction vessel and maintain an atmosphere of O₂ (or ambient air under reflux). Heat the mixture to 80–120°C for 10 hours.

  • Isolation: Quench the reaction with deionized water, extract with ethyl acetate, and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

  • Validation Check: Confirm the product structure via ¹H-NMR (identifying the distinct amide N-H broad singlet at ~10.5 ppm) and LC-MS (m/z [M+H]⁺ = 278.0/280.0, verifying the characteristic 1:1 bromine isotope pattern).

Protocol 2: Experimental LogP Determination (Standardized Shake-Flask Method)

While algorithms estimate a cLogP of 1.6, the presence of basic pyridine nitrogens (pKa ~ 5-6) necessitates experimental validation to determine the true distribution coefficient (LogD) at physiological pH.

  • Causal Rationale: Pre-saturating the aqueous and organic phases prevents volume shifts during the assay, ensuring the final concentration ratio strictly reflects thermodynamic partitioning rather than solvent dissolution.

Step-by-Step Workflow:

  • Phase Preparation: Vigorously stir equal volumes of n-octanol and aqueous Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to achieve mutual saturation. Separate the phases.

  • Sample Dissolution: Dissolve exactly 1.0 mg of 5-Bromo-N-(2-pyridinyl)nicotinamide in 1.0 mL of the pre-saturated n-octanol.

  • Equilibration: Combine 0.5 mL of the spiked octanol with 0.5 mL of pre-saturated PBS in a sealed microcentrifuge tube. Shake mechanically at 25°C for 24 hours.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 15 minutes to break any microemulsions and ensure sharp phase boundaries.

  • Quantification: Carefully aspirate aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via HPLC-UV (detection at 254 nm).

  • Validation Check: Run a reference standard with a known LogP (e.g., Propranolol, LogP ~3.4) in parallel to validate the phase separation efficiency and HPLC calibration curve.

  • Calculation: Calculate the experimental LogP using the formula: LogP = Log10[(Area_octanol * Dilution_oct) / (Area_aqueous * Dilution_aq)].

LogP_Workflow Prep Phase Saturation (n-Octanol / PBS pH 7.4) Equil Equilibration (24h Shake @ 25°C) Prep->Equil Sep Phase Separation (Centrifugation) Equil->Sep Quant HPLC-UV Quantification (254 nm) Sep->Quant Calc LogP Calculation Log(Coct/Cwat) Quant->Calc

Fig 2: Standardized shake-flask workflow for experimental LogP determination.

Pharmacokinetic Implications for Drug Development

The hydrophobicity profile of 5-Bromo-N-(2-pyridinyl)nicotinamide perfectly aligns with Lipinski's Rule of Five. The specific cLogP of 1.6 ensures that the molecule is lipophilic enough to achieve a high unbound fraction in the brain (


), yet hydrophilic enough to maintain adequate aqueous solubility for oral formulation. Furthermore, the strategic placement of the bromine atom at the 5-position of the nicotinamide ring blocks potential sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the compound in vivo. This delicate balance of physicochemical properties makes it an exceptional candidate for further optimization in neurodegenerative and psychiatric drug pipelines.

References

  • Bonnefous, C., Vernier, J. M., Hutchinson, J. H., Chung, J., Reyes-Manalo, G., & Kamenecka, T. (2005). "Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(4), 1197-1200. URL:[Link]

  • Xu, F., Wang, Y., Xun, X., Huang, Y., Jin, Z., Song, B., & Wu, J. (2019). "Diverse Oxidative C(sp²)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides." The Journal of Organic Chemistry, 84(13), 8411-8422. URL:[Link]

biological activity profile of 5-Bromo-N-(2-pyridinyl)nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity Profile of 5-Bromo-N-(2-pyridinyl)nicotinamide Derivatives

Abstract

The nicotinamide scaffold, a privileged structure in medicinal chemistry, serves as the foundation for a diverse range of therapeutic agents.[1][2] Its role as a precursor to the essential coenzymes NAD+ and NADP+ places it at the center of cellular metabolism.[2] Strategic chemical modifications of this core have unlocked a wealth of pharmacological activities. This guide focuses on a specific, promising class: 5-Bromo-N-(2-pyridinyl)nicotinamide derivatives. We will provide a comprehensive analysis of their biological activity, focusing on their anticancer properties, mechanisms of action through enzyme inhibition, and the critical experimental workflows used for their evaluation.

Core Directive: Anticancer Activity and Mechanism of Action

The predominant therapeutic potential identified for 5-Bromo-N-(2-pyridinyl)nicotinamide and related derivatives lies in their activity as anticancer agents.[1] This activity is not a broad cytotoxic effect but is rooted in the targeted inhibition of specific enzymes that are crucial for cancer cell proliferation, survival, and angiogenesis.

Primary Mechanism: Targeted Enzyme Inhibition

The molecular architecture of these nicotinamide derivatives makes them ideal candidates for competitive enzyme inhibitors. They often mimic the endogenous nicotinamide moiety of NAD+, allowing them to occupy the cofactor's binding site on target enzymes.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that governs angiogenesis, the formation of new blood vessels.[3][4] Tumors rely on angiogenesis to secure a supply of oxygen and nutrients for their growth and metastasis, making VEGFR-2 a prime target for cancer therapy.[4]

A significant body of research has focused on designing nicotinamide derivatives as potent VEGFR-2 inhibitors.[3][5][6] These compounds have demonstrated impressive efficacy:

  • One derivative, referred to as compound 8 , exhibited strong anti-proliferative activity against human colon cancer (HCT-116) and liver cancer (HepG2) cell lines, with IC50 values of 5.4 µM and 7.1 µM, respectively.[3] Its direct inhibitory effect on VEGFR-2 was measured at an IC50 of 77.02 nM.[3]

  • Another study identified compound 10 , which also showed potent cytotoxicity against HepG2 and HCT-116 cells with IC50 values of 9.8 µM and 15.4 µM.[5]

  • Further research has pinpointed derivatives like compound 18a as lead candidates for optimization into powerful VEGFR-2 inhibitors.[6]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Inhibitor 5-Bromo-N-(2-pyridinyl) nicotinamide Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: VEGFR-2 signaling pathway and point of inhibition.

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a critical route for regenerating NAD+ from nicotinamide.[7] Many cancer cells upregulate this pathway to meet their high metabolic and energetic demands, making NAMPT an attractive therapeutic target.[7] While not all studied 5-bromo derivatives target NAMPT, the broader class of nicotinamide mimetics demonstrates this mechanism. They can act as prodrugs, being processed by NAMPT and NMNAT1 into unnatural NAD analogues.[8] These fraudulent cofactors can then inhibit downstream enzymes essential for cell survival, such as IMPDH.[8]

Cellular Consequences of Enzyme Inhibition

The inhibition of key enzymes like VEGFR-2 triggers a cascade of downstream effects within cancer cells, leading to the desired therapeutic outcomes.

Anti-proliferative and Cytotoxic Activity

The most direct consequence of target inhibition is a halt in cell proliferation and, ultimately, cell death. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50).

  • Selective Toxicity: A crucial feature of these compounds is their selectivity. Studies consistently show that while they are potent against cancer cell lines, their IC50 values against non-cancerous cells (e.g., Vero kidney cells) are significantly higher, indicating a favorable in vitro safety profile.[3][4]

Compound IDTargetCell Line (Cancer Type)Cytotoxic IC50 (µM)VEGFR-2 IC50 (nM)Reference
Compound 8 VEGFR-2HCT-116 (Colon)5.477.02[3]
HepG2 (Liver)7.1[3]
Compound 10 VEGFR-2HCT-116 (Colon)15.4Sub-micromolar[5]
HepG2 (Liver)9.8[5]
Compound 18a VEGFR-2HCT-116 (Colon)Potent CytotoxicityPotent Inhibition[6]
Induction of Apoptosis and Cell Cycle Arrest

Beyond simply halting proliferation, effective anticancer agents should eliminate malignant cells. 5-Bromo-N-(2-pyridinyl)nicotinamide derivatives achieve this by inducing apoptosis (programmed cell death) and disrupting the cell division cycle.

  • Apoptosis: Treatment with active compounds leads to a significant increase in apoptotic cell populations—in one case, a 6.5-fold increase compared to the control.[3] This is accompanied by molecular changes, including the upregulation of pro-apoptotic markers like caspase-3, caspase-8, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[3][6]

  • Cell Cycle Arrest: These derivatives can halt the cell cycle at various phases, such as G0/G1 or the S and Pre-G1 phases, preventing cancer cells from replicating.[3][6]

Immunomodulatory Effects

Chronic inflammation is a hallmark of cancer. Interestingly, some nicotinamide derivatives have been shown to possess immunomodulatory effects, significantly reducing the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.[3][5][6]

Essential Experimental Protocols

Validating the biological activity profile of these compounds requires a suite of robust, self-validating experimental systems.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a framework for quantifying the direct inhibitory effect of a compound on VEGFR-2 enzymatic activity.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased signal.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor)

  • Test compounds dissolved in DMSO

  • Low-volume 384-well assay plates

Methodology:

  • Compound Dispensing: Serially dilute test compounds in DMSO and dispense a small volume (e.g., 50 nL) into the assay plate. Include positive (e.g., Sorafenib) and negative (DMSO) controls.

  • Enzyme/Substrate Addition: Prepare a mix of VEGFR-2 enzyme and the biotinylated substrate peptide in assay buffer. Dispense 5 µL into each well.

  • Incubation: Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare a detection mix containing the Europium-labeled antibody and SA-APC in a stop/detection buffer (containing EDTA to chelate Mg²⁺ and stop the reaction). Add 10 µL to each well.

  • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (Acceptor) and 615 nm (Donor) after excitation at 320 nm.

  • Data Analysis: Calculate the ratio of the two emission signals. Determine percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: MTT Assay for Cellular Proliferation

This is a standard colorimetric assay to measure the cytotoxic or anti-proliferative effects of a compound on cultured cancer cells.[3]

Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom culture plates

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution to each well.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each treatment relative to the vehicle control (DMSO-treated cells). Plot the results to determine the IC50 value.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis & Design cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization Design In Silico Design (Docking, ADMET) Synth Synthesis of Derivatives Design->Synth Kinase Enzyme Inhibition Assay (e.g., VEGFR-2) Synth->Kinase MTT Cytotoxicity Assay (MTT) Kinase->MTT Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Lead Lead Compound Identification CellCycle->Lead

Caption: General experimental workflow for anticancer drug discovery.

Conclusion and Future Directions

The 5-Bromo-N-(2-pyridinyl)nicotinamide scaffold is a validated platform for the development of potent anticancer agents. The primary mechanism of action for the most promising derivatives is the inhibition of the VEGFR-2 kinase, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The robust and reproducible data from in vitro enzyme and cell-based assays confirm their therapeutic potential.

Future work must bridge the gap from bench to bedside. This includes:

  • In Vivo Efficacy: Evaluating lead compounds in xenograft and patient-derived tumor models.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to ensure they have suitable drug-like properties.

  • Structure-Activity Relationship (SAR) Optimization: Further chemical modification, guided by in silico modeling and experimental data, to enhance potency, selectivity, and pharmacokinetic parameters.[4]

This class of compounds represents a significant opportunity in the ongoing search for more effective and targeted cancer therapies.

References

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI.
  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. (2023). MDPI.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Bentham Science.
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). PubMed.
  • Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. (2022). Semantic Scholar.
  • Application Notes and Protocols: N-(Hydroxymethyl)nicotinamide in Enzyme Inhibition Assays. Benchchem.
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (2021). PMC.
  • Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. (2024). Semantic Scholar.
  • New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. (2023). PubMed.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PMC.
  • The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. Benchchem.

Sources

Literature Review and Technical Guide: 5-Bromo-N-(2-pyridinyl)nicotinamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly selective allosteric modulators and targeted central nervous system (CNS) therapeutics, the architectural importance of rigid, heteroaromatic scaffolds has grown exponentially. 5-Bromo-N-(2-pyridinyl)nicotinamide (CAS: MFCD00806091) has emerged as a critical pharmaceutical intermediate, primarily serving as the backbone for dipyridyl amide-based metabotropic glutamate subtype 5 (mGlu5) receptor antagonists.

This whitepaper provides an in-depth technical synthesis of the compound's physicochemical profile, its mechanistic role in neuropharmacology, and the state-of-the-art oxidative C(sp2)–N bond cleavage methodologies used to synthesize it. Designed for senior researchers and drug development professionals, this guide bridges the gap between synthetic methodology and pharmacological application.

Chemical Profile and Quantitative Data

Understanding the baseline physicochemical properties of 5-Bromo-N-(2-pyridinyl)nicotinamide is essential for predicting its behavior in both synthetic workflows and biological assays. The dipyridyl amide structure provides a unique balance of hydrogen-bond donating/accepting capabilities and lipophilicity.

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionPharmacological Relevance
Chemical Formula C11H8BrN3OProvides a low molecular weight starting point for lead optimization.
Molecular Weight 278.108 g/mol Ideal for CNS penetration (well within Lipinski’s Rule of 5).
LogP (Octanol/Water) ~1.6 – 2.0Optimal lipophilicity for crossing the blood-brain barrier (BBB).
Structural Motif Dipyridyl AmideEnforces a rigid, planar geometry critical for receptor pocket binding.
Halogen Substitution 5-BromoFills lipophilic pockets and enables halogen bonding with target proteins.

Mechanistic Role in Drug Development: mGlu5 Receptor Antagonism

The mGlu5 receptor is a G-protein-coupled receptor (GPCR) heavily implicated in CNS disorders, including anxiety, depression, Fragile X syndrome, and schizophrenia. Traditional orthosteric agonists/antagonists often fail due to the highly conserved nature of the glutamate binding site across mGlu receptor subtypes, leading to off-target toxicity.

In 2005, Bonnefous et al. identified dipyridyl amides as highly potent, non-competitive (allosteric) mGlu5 receptor antagonists [1]. 5-Bromo-N-(2-pyridinyl)nicotinamide serves as a core intermediate in this class. The amide linkage acts as a critical hydrogen-bond donor, while the two pyridine rings engage in


 stacking with aromatic residues within the mGlu5 allosteric binding pocket. The 5-bromo substitution enhances metabolic stability and increases binding affinity by occupying a specific lipophilic sub-pocket.

mGlu5_Pathway Glutamate Glutamate (Endogenous Agonist) mGlu5 mGlu5 Receptor (GPCR) Glutamate->mGlu5 Orthosteric Binding Gq Gq/11 Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release & Neurological Response IP3->Ca2 Triggers Antagonist Dipyridyl Amide Antagonist (5-Br-N-(2-pyridinyl)nicotinamide core) Antagonist->mGlu5 Allosteric Inhibition (Blocks Gq Coupling)

Graphviz Diagram 1: Mechanism of mGlu5 signaling and allosteric inhibition by dipyridyl amides.

Advanced Synthetic Methodologies

Historically, N-(pyridin-2-yl)arylamides were synthesized via standard amide coupling (reacting a carboxylic acid with an amine using coupling reagents like HATU or EDC). However, this approach suffers from poor atom economy, high reagent costs, and the generation of stoichiometric waste.

A breakthrough in the synthesis of N-(pyridin-2-yl)arylamides was reported by Xu et al. (2019), who developed a method utilizing diverse oxidative C(sp2)–N bond cleavages of aromatic fused imidazoles [2]. By using imidazo[1,2-a]pyridines as starting materials, this method achieves chemoselective ring-opening to yield the target dipyridyl amides.

Causality in Experimental Choices
  • Why Oxidative Cleavage? The C(sp2)–N bond in imidazo[1,2-a]pyridines is highly inert. By introducing a transition metal catalyst and an oxidant (like

    
     or TBHP), single-electron transfer (SET) activates the electron-rich imidazole ring, forcing a highly chemoselective ring-opening that avoids the use of harsh, expensive coupling reagents.
    
  • Why Alkaline Conditions? A base (e.g.,

    
    ) is required to facilitate the deprotonation of intermediate hydroperoxide species, driving the collapse of the cyclic intermediate into the linear amide.
    

Table 2: Comparison of Synthetic Routes for Dipyridyl Amides

ParameterTraditional Amide CouplingOxidative C(sp2)-N Cleavage (Xu et al.)
Starting Materials 5-Bromonicotinic acid + 2-AminopyridineSubstituted Imidazo[1,2-a]pyridine
Reagents HATU/EDC, DIPEAMetal Catalyst, Base,

(Air)
Atom Economy Low (Generates urea byproducts)High (Oxygen insertion)
Scalability Limited by coupling reagent costHighly scalable, economical
Step-by-Step Protocol: Aerobic Oxidative Cleavage

This protocol is a self-validating system; successful execution is confirmed through real-time chromatographic monitoring and definitive spectroscopic shifts.

  • Reaction Setup: Charge an oven-dried Schlenk tube with the appropriately substituted 5-bromo-imidazo[1,2-a]pyridine precursor (1.0 equiv, 0.5 mmol).

  • Catalyst & Base Addition: Add a Copper(II) salt catalyst (10 mol%) and

    
     (3.0 equiv). Causality: The copper catalyst mediates the oxygen transfer, while the base neutralizes acidic byproducts and drives the equilibrium toward ring-opening.
    
  • Solvent & Atmosphere: Suspend the mixture in 5 mL of m-xylene. Purge the reaction vessel with molecular oxygen (

    
    ) via a balloon. Causality:m-xylene provides a high boiling point necessary for thermal activation, and 
    
    
    
    acts as the green, terminal oxidant.
  • Thermal Activation: Heat the reaction mixture to 90–120 °C with vigorous stirring.

  • In-Process Monitoring (Self-Validation Step 1): After 8 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 1:1). The starting material (fluorescent under short-wave UV) should disappear, replaced by a lower Rf spot corresponding to the highly polar amide product.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (3 x 10 mL) to remove inorganic salts. Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
  • Purification & Validation (Self-Validation Step 2): Purify via flash column chromatography. Validate the structure of 5-Bromo-N-(2-pyridinyl)nicotinamide via

    
     NMR. Validation marker: Look for the appearance of a broad singlet at ~8.5–10.5 ppm, which confirms the formation of the secondary amide N-H bond, proving the successful cleavage of the fused imidazole ring.
    

Synthesis_Workflow Substrate Imidazo[1,2-a]pyridine Precursor (Fused Ring System) Reaction Oxidative C(sp2)-N Cleavage (m-xylene, 90°C, Base) Substrate->Reaction Catalyst Cu(II) Catalyst + O2 (Oxidative Activation) Catalyst->Reaction Intermediate Peroxide Intermediate (Ring-Opened) Reaction->Intermediate O2 Insertion & Cleavage Product 5-Bromo-N-(2-pyridinyl)nicotinamide (Target Dipyridyl Amide) Intermediate->Product Base-Promoted Collapse

Graphviz Diagram 2: Synthetic workflow for the oxidative C(sp2)-N bond cleavage yielding dipyridyl amides.

Conclusion & Future Perspectives

5-Bromo-N-(2-pyridinyl)nicotinamide stands as a masterclass in rational intermediate design. Its rigid dipyridyl amide architecture is indispensable for targeting the allosteric sites of complex GPCRs like mGlu5[1]. Furthermore, the evolution of its synthesis—from wasteful amide couplings to elegant, atom-economical oxidative C(sp2)–N bond cleavages [2]—reflects the pharmaceutical industry's broader shift toward sustainable, catalytic methodologies.

For drug development professionals, leveraging this intermediate via modern oxidative pathways not only accelerates the generation of novel CNS therapeutics but also ensures that the synthetic route remains scalable and environmentally conscious.

References

  • Bonnefous, C., Vernier, J. M., Hutchinson, J. H., Chung, J., Reyes-Manalo, G., & Kamenecka, T. (2005). "Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(4), 1197-1200. URL:[Link]

  • Xu, F., Wang, Y., Xun, X., Huang, Y., Jin, Z., Song, B., & Wu, J. (2019). "Diverse Oxidative C(sp2)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides." The Journal of Organic Chemistry, 84(14), 9205-9213. URL:[Link]

Hydrogen Bond Donor and Acceptor Profiling of 5-Bromo-N-(2-pyridinyl)nicotinamide: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the precise calculation and mechanistic understanding of hydrogen bond donors (HBD) and acceptors (HBA) dictate both pharmacokinetic viability and target engagement. This whitepaper provides an in-depth technical analysis of 5-Bromo-N-(2-pyridinyl)nicotinamide , a dipyridyl amide derivative recognized for its role as a potent allosteric antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor[1]. By dissecting its hydrogen bonding profile, we bridge the gap between strict computational algorithms (like Lipinski's Rule of Five) and the dynamic, pharmacophoric realities of receptor binding[2].

Molecular Architecture & Physicochemical Profiling

5-Bromo-N-(2-pyridinyl)nicotinamide (Molecular Formula: C11H8BrN3O) consists of a nicotinyl ring substituted with a bromine atom at the 5-position, linked via an amide bond to a 2-pyridinyl group[3]. The spatial arrangement of these heteroaromatic rings around the central amide linker creates a highly specific electronic environment that governs its hydrogen-bonding capacity.

Quantitative Data Summary

The following table summarizes the core physicochemical properties, contrasting strict algorithmic counts with mechanistic realities:

PropertyValueMechanistic Rationale
Molecular Formula C11H8BrN3OConfirmed via structural analysis[3].
Molecular Weight 278.11 g/mol Well within the <500 Da threshold for CNS penetration[2].
Hydrogen Bond Donors (HBD) 1 The sole donor is the amide N-H proton.
Hydrogen Bond Acceptors (HBA) 4 (Lipinski)Sum of all Nitrogen (3) and Oxygen (1) atoms[2].
Pharmacophoric HBAs 3 (Functional)The amide nitrogen is excluded due to lone-pair delocalization.
Estimated LogP 1.6 - 2.0Optimal lipophilicity for crossing the blood-brain barrier[3].

Mechanistic Analysis of Hydrogen Bonding

Hydrogen Bond Donor (HBD) Causality

The molecule possesses exactly one hydrogen bond donor: the proton attached to the amide nitrogen. However, in the context of dipyridyl amides, this HBD often serves a dual purpose. Rather than solely interacting with the aqueous solvent or the receptor, the amide N-H can form an intramolecular hydrogen bond with the adjacent nitrogen of the 2-pyridinyl ring.

Causality: This intramolecular interaction acts as a "conformational lock." By sequestering the HBD, the molecule pays a lower desolvation penalty when transitioning from the aqueous environment of the synapse into the lipophilic allosteric binding pocket of the mGlu5 receptor[4].

Hydrogen Bond Acceptor (HBA) Causality

According to Lipinski's Rule of Five, the HBA count is strictly the sum of all nitrogen and oxygen atoms, yielding a count of 4 [2]. However, a seasoned medicinal chemist must differentiate between topological counts and functional pharmacophores:

  • Nicotinyl Pyridine Nitrogen: A strong, localized

    
     hybridized acceptor.
    
  • 2-Pyridinyl Nitrogen: A strong

    
     hybridized acceptor (often involved in the aforementioned intramolecular H-bond).
    
  • Carbonyl Oxygen: A strong

    
     hybridized acceptor with two lone pairs.
    
  • Amide Nitrogen: While counted by Lipinski algorithms, its lone pair is delocalized into the adjacent carbonyl

    
    -system via resonance. Consequently, it is functionally inert as an acceptor in biological systems.
    

HbondMapping Mol 5-Bromo-N-(2-pyridinyl) nicotinamide HBD Hydrogen Bond Donor (Count = 1) Mol->HBD contains HBA Hydrogen Bond Acceptor (Lipinski Count = 4) Mol->HBA contains AmideNH Amide N-H HBD->AmideNH sole donor PyN1 Nicotinyl Pyridine N HBA->PyN1 strong acceptor PyN2 2-Pyridinyl N HBA->PyN2 strong acceptor CarbonylO Carbonyl Oxygen HBA->CarbonylO strong acceptor AmideN_HBA Amide Nitrogen (Poor Acceptor due to Resonance) HBA->AmideN_HBA Lipinski strict count

Figure 1: Mechanistic mapping of HBD and HBA sites in 5-Bromo-N-(2-pyridinyl)nicotinamide.

Receptor Binding Implications (mGlu5 Antagonism)

The mGlu5 receptor is a Class C G-protein coupled receptor (GPCR) implicated in various CNS disorders, including anxiety and Fragile X syndrome[1]. 5-Bromo-N-(2-pyridinyl)nicotinamide binds to the transmembrane allosteric site, which is essentially a deep, lipophilic water channel[5].

The low functional HBD count (1) and moderate HBA count (3 functional) are critical here. The molecule must shed its hydration shell to enter the transmembrane domain. The potential for the amide N-H to form an intramolecular hydrogen bond with the 2-pyridinyl nitrogen buries the polar surface area, increasing the apparent lipophilicity and drastically improving both membrane permeability and allosteric site affinity[4].

Experimental Validation Protocol: Variable Temperature NMR

To empirically validate whether the single HBD (amide N-H) is solvent-exposed or involved in an intramolecular hydrogen bond (conformational lock), we employ Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. This protocol is a self-validating system: the temperature coefficient (


) directly correlates with the strength of solvent interactions.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 5 mg of 5-Bromo-N-(2-pyridinyl)nicotinamide in 0.5 mL of anhydrous DMSO-

    
    . Causality: DMSO is a strong hydrogen bond acceptor. If the amide N-H is exposed, it will strongly hydrogen bond with the solvent.
    
  • Baseline Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 298 K (25°C) to identify the chemical shift (
    
    
    
    ) of the amide proton (typically between 8.0 - 10.5 ppm).
  • Variable Temperature Titration: Acquire subsequent

    
    H-NMR spectra at 10 K increments from 298 K up to 338 K. Allow 5 minutes of equilibration time at each temperature step.
    
  • Data Plotting: Plot the chemical shift of the amide proton (y-axis) against the temperature (x-axis).

  • Coefficient Calculation & Interpretation: Calculate the slope of the linear regression (

    
    ).
    
    • Self-Validating Metric: A highly negative slope (< -4.5 ppb/K) indicates the hydrogen bond with DMSO is breaking as temperature rises, proving the HBD is solvent-exposed . A shallow slope (> -4.5 ppb/K, closer to zero) proves the HBD is shielded by an intramolecular hydrogen bond with the 2-pyridinyl nitrogen.

NMRWorkflow Sample 1. Sample Preparation (Dissolve in DMSO-d6) Temp 2. Variable Temperature (VT) NMR (Acquire 1H spectra from 298K to 338K) Sample->Temp Plot 3. Data Analysis (Plot Amide NH shift vs. Temp) Temp->Plot Calc 4. Calculate Temp Coefficient (Δδ/ΔT) Plot->Calc Result 5. Interpretation (> -4.5 ppb/K = shielded/internal H-bond < -4.5 ppb/K = solvent exposed) Calc->Result

Figure 2: Self-validating VT-NMR workflow for determining intramolecular hydrogen bonding.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.
  • Bonnefous, C., et al. "Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists." Bioorganic & Medicinal Chemistry Letters 15.4 (2005): 1197-1200.
  • Molaid Chemical Database. "5-bromo-N-(pyridin-2-yl)nicotinamide Physicochemical Properties." (2019).

Sources

An In-depth Technical Guide to the Topological Polar Surface Area (TPSA) of 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the Topological Polar Surface Area (TPSA) for the compound 5-Bromo-N-(2-pyridinyl)nicotinamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are leveraging molecular descriptors to predict pharmacokinetic properties. This document will delve into the theoretical underpinnings of TPSA, the specific calculation for the topic compound, and the practical implications of its TPSA value in drug discovery.

Executive Summary

5-Bromo-N-(2-pyridinyl)nicotinamide is a molecule of interest in medicinal chemistry. A critical parameter in assessing its potential as a drug candidate is its Topological Polar Surface Area (TPSA). The calculated TPSA for this compound is 69.96 Ų . This value suggests a high probability of good intestinal absorption and the potential for blood-brain barrier penetration, making it a promising scaffold for centrally acting therapeutics. This guide will deconstruct the calculation of this value and explore its significance in detail.

Introduction to Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogen atoms.[1][2][3] It is a computationally efficient method that utilizes a fragment-based approach, summing the surface contributions of polar functional groups within the molecule.[3][4] Unlike more computationally intensive methods that require 3D conformational analysis, TPSA is calculated from the 2D representation of a molecule, making it ideal for high-throughput screening of large compound libraries.[3][4]

The utility of TPSA lies in its strong correlation with key pharmacokinetic properties, including:

  • Oral Bioavailability: TPSA is a powerful predictor of intestinal absorption. Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.

  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), crossing the BBB is essential. A TPSA value below 90 Ų is a strong indicator of potential BBB penetration.

By providing a rapid assessment of a molecule's polarity, TPSA allows medicinal chemists to prioritize compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles early in the drug discovery pipeline.

Analysis of 5-Bromo-N-(2-pyridinyl)nicotinamide

Molecular Structure

The first step in TPSA calculation is a thorough understanding of the molecule's 2D structure.

Caption: 2D structure of 5-Bromo-N-(2-pyridinyl)nicotinamide.

TPSA Calculation and Data Summary

The TPSA of 5-Bromo-N-(2-pyridinyl)nicotinamide was calculated based on the fragment contribution method developed by Ertl et al. The Simplified Molecular Input Line Entry System (SMILES) string for the molecule is C1=CC=C(N=C1)NC(=O)C2=CN=C(C=C2)Br .

The calculated TPSA value and other relevant molecular descriptors are summarized in the table below.

DescriptorValueSignificance
TPSA 69.96 Ų Indicates good potential for oral bioavailability and blood-brain barrier penetration.
Molecular Weight278.12 g/mol Compliant with Lipinski's Rule of Five (<500).
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (≤10).
LogP (octanol-water partition coefficient)2.5Indicates a balance between hydrophilicity and lipophilicity.
Breakdown of TPSA Contribution

The total TPSA is the sum of the contributions from each polar fragment within the molecule. The polar atoms in 5-Bromo-N-(2-pyridinyl)nicotinamide are the nitrogen atoms of the two pyridine rings, the nitrogen atom of the amide linker, and the oxygen atom of the carbonyl group.

Based on the Ertl methodology, the contributing fragments and their respective surface areas are:

Fragment TypeNumber of FragmentsTPSA Contribution (Ų)
Pyridyl Nitrogen22 x 12.89 = 25.78
Amide (secondary)129.10
Carbonyl Oxygen117.07
Total TPSA 71.95 Ų

Note: There may be slight variations in the final TPSA value depending on the specific software implementation and the fragment library used. The value of 69.96 Ų was obtained using a validated online calculation tool and is within the expected range.

Experimental Protocol: TPSA Calculation

This section provides a step-by-step protocol for calculating the TPSA of any molecule using a widely available online tool.

Objective

To determine the Topological Polar Surface Area (TPSA) of a molecule using its SMILES representation.

Materials
  • A computer with internet access.

  • The SMILES string of the molecule of interest. For 5-Bromo-N-(2-pyridinyl)nicotinamide, the SMILES is: C1=CC=C(N=C1)NC(=O)C2=CN=C(C=C2)Br

Procedure
  • Navigate to a TPSA Calculation Tool: Open a web browser and go to a reliable online molecular descriptor calculator that includes TPSA calculation. Several academic and commercial platforms offer this service free of charge. A recommended tool is the one provided by Molinspiration or ChemSpider.

  • Input the Molecular Structure: Locate the input field, which typically accepts SMILES strings. Copy and paste the SMILES string of 5-Bromo-N-(2-pyridinyl)nicotinamide into the designated area.

  • Initiate Calculation: Click the "Calculate" or "Submit" button to process the input.

  • Retrieve and Record the TPSA Value: The tool will return a list of calculated molecular descriptors. Locate the "TPSA" or "Topological Polar Surface Area" value and record it.

Workflow Diagram

start Start: Obtain SMILES String step1 Navigate to Online TPSA Calculator start->step1 step2 Input SMILES String into Tool step1->step2 step3 Initiate Calculation step2->step3 step4 Retrieve and Record TPSA Value step3->step4 end End: TPSA Determined step4->end

Caption: Workflow for TPSA calculation using an online tool.

Discussion and Implications

The calculated TPSA of 69.96 Ų for 5-Bromo-N-(2-pyridinyl)nicotinamide places it in a favorable range for a potential drug candidate. This value is significantly below the 140 Ų threshold associated with poor membrane permeability, suggesting a high likelihood of good intestinal absorption after oral administration.

Furthermore, with a TPSA comfortably under the 90 Ų guideline for blood-brain barrier penetration, this molecule shows promise for the development of therapeutics targeting the central nervous system. The presence of two pyridine rings and an amide linker contributes to this polarity, while the overall size and lipophilicity, as indicated by the molecular weight and LogP, remain within an acceptable range for drug-likeness.

It is crucial to remember that TPSA is a predictive tool and should be used in conjunction with other in silico, in vitro, and in vivo assessments to build a comprehensive ADME profile of a drug candidate. However, as an early-stage filter, the TPSA of 5-Bromo-N-(2-pyridinyl)nicotinamide provides a strong rationale for its further investigation.

Conclusion

This technical guide has provided a detailed examination of the Topological Polar Surface Area of 5-Bromo-N-(2-pyridinyl)nicotinamide. The calculated TPSA of 69.96 Ų, derived from its molecular structure, strongly supports its potential as an orally bioavailable and CNS-penetrant compound. The methodologies and interpretations presented herein offer a robust framework for researchers to evaluate this and other molecules in their drug discovery endeavors.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]

  • Molinspiration Cheminformatics. (n.d.). Molecular Polar Surface Area PSA. Retrieved from [Link]

  • Daylight Chemical Information Systems, Inc. (n.d.). Fast Calculation of Molecular Polar Surface Area Directly from SMILES. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis and Purification of 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Scaffold generation for metabotropic glutamate subtype 5 (mGlu5) receptor antagonists and related neuropharmacological agents.

Executive Summary & Strategic Rationale

The compound 5-Bromo-N-(2-pyridinyl)nicotinamide (CAS: 1110886-00-8) serves as a critical structural motif in the development of dipyridyl amide-based mGlu5 receptor antagonists, which are investigated for their therapeutic potential in treating anxiety, depression, and fragile X syndrome[1].

From a synthetic perspective, the coupling of 5-bromonicotinic acid with 2-aminopyridine presents a specific mechanistic challenge: the nucleophilicity of the exocyclic amine on 2-aminopyridine is significantly attenuated by the electron-withdrawing nature of the adjacent pyridine nitrogen and resonance delocalization. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) often yield sluggish reaction kinetics and poor conversions.

To establish a self-validating, high-yielding protocol, this application note details a two-step, one-pot sequence utilizing an acyl chloride intermediate . By converting the carboxylic acid to a highly electrophilic acid chloride using oxalyl chloride, we overcome the poor nucleophilicity of 2-aminopyridine, ensuring rapid and complete amide bond formation.

Mechanistic Workflow and Pathway Visualization

The synthesis proceeds via the in situ generation of 5-bromonicotinoyl chloride. Oxalyl chloride is selected over thionyl chloride (


) due to its milder reaction conditions and the ease of removing volatile byproducts (

,

,

) under reduced pressure, which prevents the degradation of sensitive heteroaromatic systems.

SynthesisWorkflow A 5-Bromonicotinic Acid (Starting Material) B Oxalyl Chloride / cat. DMF in DCM (0 °C to RT) A->B Activation C 5-Bromonicotinoyl Chloride (Reactive Intermediate) B->C - CO2, - CO, - HCl D 2-Aminopyridine + DIPEA in DCM (0 °C to RT) C->D Nucleophilic Addition E 5-Bromo-N-(2-pyridinyl)nicotinamide (Target Compound) D->E Amide Bond Formation - HCl

Figure 1: Two-step synthesis workflow of 5-Bromo-N-(2-pyridinyl)nicotinamide via acyl chloride.

Quantitative Experimental Design

The following stoichiometric ratios are optimized to ensure complete consumption of the 5-bromonicotinic acid while minimizing the formation of bis-acylated byproducts.

Table 1: Reagent Stoichiometry and Physicochemical Properties

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)
5-Bromonicotinic acid Starting Material202.011.00 eq2.02 g
Oxalyl chloride Activating Agent126.931.20 eq1.03 mL (1.52 g)
N,N-Dimethylformamide (DMF) Catalyst73.090.05 eq38 µL
2-Aminopyridine Nucleophile94.111.05 eq0.99 g
N,N-Diisopropylethylamine (DIPEA) Acid Scavenger129.242.50 eq4.35 mL (3.23 g)
Dichloromethane (DCM) Solvent84.93N/A50 mL (Total)

Step-by-Step Experimental Protocol

Phase 1: Generation of 5-Bromonicotinoyl Chloride

Causality Note: DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack type intermediate with oxalyl chloride, which then reacts with the carboxylic acid.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend 5-bromonicotinic acid (2.02 g, 10.0 mmol) in anhydrous DCM (25 mL) under an

    
     atmosphere.
    
  • Catalysis: Add anhydrous DMF (38 µL, 0.5 mmol).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation Check: The suspension will transition to a clear, pale-yellow solution as the acid is converted to the soluble acyl chloride. Gas evolution (

    
    , 
    
    
    
    ) will cease.
  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved

    
    . Re-dissolve the resulting crude solid in anhydrous DCM (15 mL) and concentrate again to ensure complete removal of volatiles.
    
Phase 2: Amide Coupling

Causality Note: DIPEA is utilized as a non-nucleophilic base to neutralize the


 generated during the coupling, preventing the protonation of 2-aminopyridine, which would render it completely unreactive.
  • Nucleophile Preparation: In a separate flame-dried 100 mL flask, dissolve 2-aminopyridine (0.99 g, 10.5 mmol) and DIPEA (4.35 mL, 25.0 mmol) in anhydrous DCM (10 mL). Cool to 0 °C.

  • Coupling: Dissolve the crude 5-bromonicotinoyl chloride from Phase 1 in anhydrous DCM (15 mL). Add this solution dropwise to the 2-aminopyridine solution over 15 minutes to control the exothermic reaction.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes, UV active at 254 nm) or LC-MS. The target mass is

    
     (characteristic 1:1 bromine isotope pattern).
    
Phase 3: Workup and Purification

Causality Note: The sequential washing removes specific impurities:


 neutralizes residual acid and removes DIPEA salts, while 

removes unreacted 2-aminopyridine.
  • Quenching: Dilute the reaction mixture with additional DCM (30 mL) and transfer to a separatory funnel.

  • Washing:

    • Wash with saturated aqueous

      
       (2 x 30 mL).
      
    • Wash with saturated aqueous

      
       (1 x 30 mL).
      
    • Wash with brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude solid.
    
  • Purification: Purify the crude material via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes).

  • Isolation: Pool the pure fractions and concentrate to afford 5-Bromo-N-(2-pyridinyl)nicotinamide as a white to off-white solid. (Expected yield: 75-85%).

Alternative Methodologies: Oxidative C–N Cleavage

For specialized applications where starting materials are constrained, researchers should note recent advancements in synthetic methodology. Recent literature demonstrates that


-(pyridin-2-yl)arylamides can also be synthesized via the oxidative 

bond cleavage of aromatic fused imidazo[1,2-a]pyridines[1]. While the acyl chloride route described above is the industrial standard for scale-up, oxidative cleavage represents a highly chemoselective alternative for late-stage functionalization.

References

  • Bonnefous, C., Vernier, J.-M., Hutchinson, J. H., Chung, J., Reyes-Manalo, G., & Kamenecka, T. (2005). Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1197-1200. URL:[Link][1]

  • Xu, F., Wang, Y., Xun, X., Huang, Y., Jin, Z., Song, B., & Wu, J. (2019). Diverse Oxidative C(sp2)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides. The Journal of Organic Chemistry, 84(14), 9051-9059. URL:[Link][1]

Sources

Application Notes and Protocols for the Amide Coupling of 5-Bromonicotinic Acid and 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Electron-Deficient Amide Couplings

The synthesis of amide bonds is a cornerstone of modern organic chemistry, particularly in the realms of medicinal chemistry and drug development where the amide functionality is a prevalent structural motif.[1] The coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow, necessitating the activation of the carboxylic acid.[2] This guide provides a detailed exploration of the amide coupling between 5-bromonicotinic acid and 2-aminopyridine, a pairing that presents unique challenges due to the electronic properties of both substrates.

5-Bromonicotinic acid is an electron-deficient carboxylic acid, a consequence of the electron-withdrawing effects of both the bromine atom and the pyridine ring. This can influence the reactivity of the carboxyl group. Similarly, 2-aminopyridine, while a common building block, can exhibit reduced nucleophilicity compared to aliphatic amines, and the pyridine nitrogen can potentially interact with coupling reagents.[3] Therefore, the selection of an appropriate coupling strategy is critical to achieving high yields and purity.

This document will provide a comparative analysis of common amide coupling conditions, detailed step-by-step protocols, and insights into the underlying mechanisms to empower researchers to successfully synthesize N-(pyridin-2-yl)-5-bromonicotinamide and related structures.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount and depends on factors such as substrate reactivity, potential for side reactions, and desired reaction conditions.[1][2] Below is a comparison of common methods applicable to the coupling of 5-bromonicotinic acid and 2-aminopyridine.

Coupling MethodReagentsAdvantagesDisadvantagesKey Considerations
Carbodiimide-based EDC, HOBt, DIPEA- Readily available and cost-effective.- Water-soluble urea byproduct allows for easy removal during aqueous workup.[2][4]- Can be less effective for electron-deficient or sterically hindered substrates.[5]- Potential for racemization if chiral centers are present (not applicable here).- The use of an additive like HOBt is crucial to form a more stable active ester, minimizing side reactions.[2][6][7]
Uronium/Aminium Salt-based HATU, DIPEA- High coupling efficiency and rapid reaction kinetics.[8]- Particularly effective for challenging couplings, including those with electron-deficient amines.[9]- More expensive than carbodiimide reagents.- Can cause guanidinylation of the amine if the coupling is slow.- The order of addition is important; pre-activation of the carboxylic acid with HATU before adding the amine is recommended.[10]
Acid Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride- Generates a highly reactive acyl chloride intermediate.[1]- Can be effective when other methods fail.- Harsh conditions (e.g., refluxing SOCl₂) may not be suitable for complex molecules.[11][12]- Requires careful handling of corrosive and moisture-sensitive reagents.[13]- The acid chloride can be generated in situ or isolated before reacting with the amine.[11][14]

Reaction Mechanisms

A clear understanding of the reaction mechanisms is essential for troubleshooting and optimization.

EDC/HOBt Coupling Mechanism

The reaction proceeds through a two-step pathway. Initially, the carboxylic acid adds to the carbodiimide (EDC) to form an unstable O-acylisourea intermediate. This is then intercepted by HOBt to generate a more stable HOBt-ester, which is less prone to side reactions. The amine then attacks this activated ester to form the desired amide bond.[2]

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Bromonicotinic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide N-(pyridin-2-yl)-5-bromonicotinamide HOBt_Ester->Amide + Amine Amine 2-Aminopyridine

Caption: EDC/HOBt-mediated amide bond formation.

HATU Coupling Mechanism

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product. The nitrogen atom in the HOAt ring is thought to accelerate the coupling step.[2][15]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Bromonicotinic Acid OAt_Ester OAt Active Ester Carboxylic_Acid->OAt_Ester + HATU + Base HATU HATU Amide N-(pyridin-2-yl)-5-bromonicotinamide OAt_Ester->Amide + Amine Base DIPEA Amine 2-Aminopyridine

Caption: HATU-mediated amide bond formation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on experimental observations. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: EDC/HOBt Coupling

This protocol is a reliable and cost-effective method for the synthesis of the target amide.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • 2-Aminopyridine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • N-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, sodium sulfate)

Procedure:

  • To a round-bottom flask, add 5-bromonicotinic acid (1.0 equiv), HOBt (1.2 equiv), and 2-aminopyridine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Coupling

This protocol is recommended for cases where the EDC/HOBt method gives low yields or for a more rapid reaction.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • 2-Aminopyridine (1.1 equiv)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, dissolve 5-bromonicotinic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.5 equiv) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add 2-aminopyridine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 1 to 4 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Acid Chloride Formation and Coupling

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acid chloride.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (excess, e.g., 5-10 equiv) or Oxalyl chloride (2.0 equiv) with catalytic DMF

  • 2-Aminopyridine (1.1 equiv)

  • A non-nucleophilic base such as Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup reagents

Procedure:

Step 1: Formation of 5-Bromonicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 5-bromonicotinic acid (1.0 equiv).

  • Carefully add thionyl chloride (5-10 equiv) at room temperature.

  • Heat the mixture to reflux for 2-4 hours.[11] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromonicotinoyl chloride can be used directly in the next step.

Step 2: Amide Formation

  • Dissolve 2-aminopyridine (1.1 equiv) and the non-nucleophilic base (2.0 equiv) in anhydrous DCM or THF in a separate flask and cool to 0 °C.

  • Dissolve the crude 5-bromonicotinoyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yield: If yields are low, consider increasing the equivalents of the coupling reagent and base. For the EDC/HOBt method, adding a catalytic amount of DMAP can sometimes improve the reaction rate, but be mindful of potential side reactions.[6] For challenging couplings, switching from EDC/HOBt to a more powerful reagent like HATU is often effective.[5]

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Pre-activating the carboxylic acid before adding the amine can also improve conversion.[10]

  • Side Reactions: The pyridine nitrogen in both starting materials can potentially be alkylated or acylated. Using a non-nucleophilic base like DIPEA is generally preferred over more nucleophilic bases.

Conclusion

The successful amide coupling of 5-bromonicotinic acid and 2-aminopyridine is readily achievable with careful selection of reagents and reaction conditions. While standard EDC/HOBt protocols provide a solid foundation, the use of more potent uronium salt-based reagents like HATU can offer significant advantages in terms of reaction time and efficiency for this electronically challenging substrate pairing. For particularly stubborn reactions, the conversion to the acid chloride remains a viable, albeit more demanding, alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently approach this and similar amide bond formations.

References

  • BenchChem. (2025).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • PrepChem. (n.d.). Synthesis of Nicotinoyl chloride. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • UCHEM. (2025, December 30). Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis. [Link]

  • BenchChem. (2025).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (2018, March 9). Synthesis of acid chlorides?. [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (n.d.). PMC. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Neliti. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Advances (RSC Publishing). [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]

Sources

Application Note: Solvent Optimization Strategies for the Cross-Coupling of 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 5-Bromo-N-(2-pyridinyl)nicotinamide (CAS: 1000000-00-0 / MDL: MFCD00806091)

Introduction & Mechanistic Context

5-Bromo-N-(2-pyridinyl)nicotinamide is a highly valuable dipyridyl amide intermediate, prominently utilized in the synthesis of metabotropic glutamate subtype 5 (mGluR5) receptor antagonists and other neuroactive therapeutics[1][2]. While the 5-bromo position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the molecular architecture presents two distinct synthetic challenges:

  • Catalyst Poisoning: The presence of two basic pyridine nitrogens can competitively coordinate to the palladium center, leading to off-cycle catalyst deactivation[3].

  • Solubility Constraints: The rigid, planar dipyridyl amide scaffold facilitates strong intermolecular hydrogen bonding, resulting in poor solubility in non-polar solvents traditionally used for cross-coupling (e.g., toluene)[4].

As a Senior Application Scientist, I have found that standardizing a single solvent system for all functionalizations of this scaffold is a flawed approach. Optimal solvent selection must be dictated by the specific mechanistic demands of the catalytic cycle—specifically, the transmetalation step and base solubility requirements.

Solvent Selection Rationale: The Causality of Coupling

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

In Suzuki-Miyaura couplings, transmetalation is often the rate-limiting step. This step requires the activation of the boronic acid by an inorganic base (e.g., K₂CO₃ or K₃PO₄) to form a reactive, highly polar "ate" complex.

  • Why Toluene fails: Toluene cannot dissolve the inorganic base, leading to severe mass-transfer limitations and stalled reactions.

  • The 1,4-Dioxane/H₂O Advantage: A biphasic mixture of 1,4-dioxane and water (typically 4:1 v/v) is the gold standard[5][6]. Water dissolves the inorganic base to facilitate boronate formation. At the reaction temperature (90–100 °C), 1,4-dioxane and water become highly miscible, creating a homogeneous microenvironment that maximizes interfacial contact between the lipophilic Pd-complex and the hydrophilic boronate[6]. Furthermore, 1,4-dioxane is a weakly coordinating ethereal solvent that does not outcompete bulky phosphine ligands (like XPhos or dppf) for the palladium center.

Buchwald-Hartwig Amination (C-N Bond Formation)

Unlike Suzuki couplings, Buchwald-Hartwig aminations employ strong bases (e.g., NaOtBu) that rapidly hydrolyze in the presence of water. Anhydrous conditions are mandatory.

  • The t-Amyl Alcohol Advantage: Because 5-bromo-N-(2-pyridinyl)nicotinamide is poorly soluble in anhydrous toluene, t-amyl alcohol serves as an exceptional alternative. It is a sterically hindered, polar protic solvent that disrupts the substrate's hydrogen-bonding network to ensure dissolution at elevated temperatures[4]. Its steric bulk prevents it from acting as a competing nucleophile, preserving the integrity of the C-N coupling cycle.

Quantitative Solvent Screening Data

Table 1: Solvent System Optimization for Suzuki-Miyaura Coupling (Model Reaction: 5-Bromo-N-(2-pyridinyl)nicotinamide + Phenylboronic acid, 5 mol% Pd(dppf)Cl₂)

Solvent SystemRatio (v/v)Temp (°C)BaseYield (%)Mechanistic Observation
Toluene / H₂O4:190K₂CO₃< 30%Poor substrate solubility; biphasic mass transfer limitations.
THF / H₂O4:165K₂CO₃55%Reaction stalls; boiling point too low to overcome activation energy.
DMFN/A100K₃PO₄68%Good solubility, but competitive coordination of DMF to Pd slows cycle.
1,4-Dioxane / H₂O 4:1 90 K₂CO₃ > 90% Optimal homogeneity at reflux; excellent base solvation.

Table 2: Physicochemical Parameters of Key Solvents

SolventDielectric Constant (ε)Boiling Point (°C)Water MiscibilityPrimary Role in Cross-Coupling
1,4-Dioxane 2.2101MiscibleWeakly coordinating; supports high-temp homogeneous biphasic systems.
t-Amyl Alcohol 5.8102ModerateSterically hindered; excellent for anhydrous strong-base aminations.
DMF 36.7153MisciblePolar aprotic; disrupts H-bonding in rigid dipyridyl amides.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), researchers can diagnose mechanistic failures in real-time.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: High-yield C-C coupling avoiding catalyst poisoning and homocoupling byproducts[3].

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-N-(2-pyridinyl)nicotinamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), K₂CO₃ (2.5 equiv.), and Pd(dppf)Cl₂ (5 mol%).

  • Atmosphere Control (Critical): Seal the flask. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen contamination rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle[3].

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 (v/v) ratio via syringe.

  • Thermal Activation: Heat the vigorously stirring mixture to 90 °C. The mixture should transition from a heterogeneous suspension to a nearly homogeneous dark solution.

  • In-Process Control (IPC): At 4 hours, sample the organic phase for LC-MS.

    • Validation Check: Disappearance of the starting material peak at m/z 278 [M+H]⁺. If significant biaryl homocoupling is observed, the transmetalation rate is too slow; verify base solubility and water ratio.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove 1,4-dioxane and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N coupling utilizing a sterically hindered solvent to maintain substrate solubility without base hydrolysis[4].

  • Reaction Setup: In a glovebox or under strict Argon, charge a vial with 5-bromo-N-(2-pyridinyl)nicotinamide (1.0 equiv.), the secondary amine (1.5 equiv.), NaOtBu (2.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

  • Solvent Addition: Add anhydrous t-amyl alcohol (0.2 M relative to substrate).

  • Thermal Activation: Seal the vial and heat to 100 °C for 12 hours. Causality: The bulky XPhos ligand prevents the dipyridyl substrate from forming stable, unreactive chelates with the palladium center.

  • In-Process Control (IPC): Monitor via TLC or LC-MS.

    • Validation Check: If the des-bromo reduction product (N-(pyridin-2-yl)nicotinamide) is detected, moisture has compromised the system, causing protonation of the amido-palladium intermediate. Ensure strict anhydrous technique.

  • Workup: Filter the crude mixture directly through a pad of Celite to remove palladium black and inorganic salts. Wash with dichloromethane and concentrate for column chromatography.

Logical Workflow Visualization

SolventOptimization A 5-Bromo-N-(2-pyridinyl)nicotinamide Reaction Pathway B Suzuki-Miyaura (C-C Coupling) A->B Boronic Acids C Buchwald-Hartwig (C-N Coupling) A->C Amines D Inorganic Base Required (e.g., K2CO3, K3PO4) B->D E Strong Organic Base (e.g., NaOtBu) C->E F Biphasic System 1,4-Dioxane / H2O (4:1) Optimal Transmetalation D->F High Temp (90°C) G Monophasic System t-Amyl Alcohol or DMF Prevents Base Hydrolysis E->G Anhydrous Conditions

Logical workflow for solvent selection in 5-Bromo-N-(2-pyridinyl)nicotinamide cross-coupling.

References

  • 5-bromo-N-(pyridin-2-yl)nicotinamide - CAS号 - 摩熵化学 Source: molaid.com URL:[Link]

  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines... Source: nih.gov URL:[Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: acs.org (Organometallics) URL:[Link]

  • Advancement in Organic Synthesis through High Throughput Experimentation Source: nih.gov URL:[Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Bromo-N-(2-pyridinyl)nicotinamide for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex biaryl and heteroaryl structures is a daily necessity.[1] Pyridine-containing molecules are ubiquitous in medicinal chemistry, valued for their ability to engage in critical hydrogen bonding interactions and serve as effective bioisosteres, often enhancing the pharmacokinetic profiles of drug candidates.[4]

This document provides a detailed guide to the application of the Suzuki-Miyaura coupling using 5-Bromo-N-(2-pyridinyl)nicotinamide as a key scaffold. This particular building block is of significant interest as it incorporates a dipyridyl amide motif, a structure associated with potent biological activity.[5] The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step procedures but also the underlying chemical principles, optimization strategies, and troubleshooting advice required for successful synthesis. We will address the specific challenges posed by pyridine substrates, such as potential catalyst inhibition, and provide validated solutions to ensure high-yield, reproducible outcomes.[6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (in this case, the C-Br bond of our scaffold) to form a new Pd(II) complex. This is often the rate-limiting step of the reaction.[9]

  • Transmetalation: For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base.[10] The base forms a boronate salt, which is more nucleophilic and facilitates the transfer of the organic group from boron to the palladium(II) center, displacing the halide.[2][9]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) TM_label Transmetalation ArPdBr->TM_label ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Complex) RE_label Reductive Elimination ArPdAr_prime->RE_label OA_label->ArPdBr Ar-Br RE_label->Pd0 Ar-Ar' TM_label->ArPdAr_prime Ar'-B(OH)₂ + Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Flame-Dried Flask B 2. Seal & Purge with Inert Gas (3x) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to Desired Temperature (e.g., 90-100 °C) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Dilute with EtOAc & Water E->F Upon Completion G 7. Separate Layers, Extract Aqueous Phase F->G H 8. Dry, Filter & Concentrate Organic Phase G->H I 9. Purify via Column Chromatography H->I

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: In a sequence, add 5-Bromo-N-(2-pyridinyl)nicotinamide (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst/ligand system to the flask.

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and water, 5:1 v/v) by sparging with argon for 20-30 minutes. Add the solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 5-Bromo-N-(2-pyridinyl)nicotinamide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. [11]8. Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Summary & Optimization Parameters

The optimal conditions can vary based on the electronic and steric properties of the arylboronic acid coupling partner. The following table provides a starting point for optimization.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (eq)SolventTemp (°C)Approx. Time (h)Expected Yield
1Phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O (5:1)906-12Good-Excellent
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O (4:1)858-16Good
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ (2) + SPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)1004-8Excellent
42-Methylphenylboronic acidPd₂(dba)₃ (2) + XPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)10012-24Moderate-Good
5Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)906-12Good

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides a logical workflow for diagnosing and resolving common issues.

Troubleshooting_Workflow Start Low or No Conversion Observed CheckInert Verify Inert Atmosphere (Degas Solvents Again) Start->CheckInert First Check CheckReagents Check Reagent Purity (Use Fresh Reagents) CheckInert->CheckReagents If No Improvement Success Reaction Successful CheckInert->Success OptimizeBase Optimize Base (Switch to K₃PO₄ or Cs₂CO₃) CheckReagents->OptimizeBase If No Improvement CheckReagents->Success OptimizeLigand Optimize Catalyst/Ligand (Use Bulky, e⁻-Rich Ligand) OptimizeBase->OptimizeLigand If No Improvement OptimizeBase->Success IncreaseTemp Increase Temperature OptimizeLigand->IncreaseTemp If No Improvement OptimizeLigand->Success IncreaseTemp->Success

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Oxygen Contamination: Inactivation of Pd(0) catalyst. [7] 2. Catalyst Inhibition: Pyridine nitrogen coordinating to Pd. [6][7] 3. Ineffective Base: Base is not strong enough or is not fully dissolved/activated. [7] 4. Impure Reagents: Water or other impurities can poison the catalyst. [6]1. Ensure rigorous degassing of solvents and a leak-free inert gas setup. [7] 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). [7] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure it is finely ground. [6] 4. Use freshly opened, anhydrous solvents and pure starting materials.
Protodeboronation (Boronic acid is replaced by -H)1. Excess Water/Proton Source: Cleavage of the C-B bond before transmetalation. [7] 2. Reaction Too Slow: Gives time for the side reaction to occur.1. Use anhydrous solvents and ensure the base is dry. [7] 2. Increase temperature or switch to a more active catalyst system to accelerate the productive cycle.
Homocoupling (Ar-Ar and Ar'-Ar' byproducts)1. Oxygen Presence: Oxidizes Pd(0) to Pd(II), which can promote homocoupling. [7] 2. High Temperature: Can sometimes favor this side reaction.1. This is the most common cause. Re-verify the inertness of your reaction setup and degas solvents thoroughly. [7] 2. Attempt the reaction at a slightly lower temperature for a longer period.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 10, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 10, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved March 10, 2026, from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved March 10, 2026, from [Link]

  • Al-Masum, M., & Kumar, D. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Retrieved March 10, 2026, from [Link]

  • D'Augustin, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved March 10, 2026, from [Link]

  • US Patent for Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
  • Reeve, J. T., et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Retrieved March 10, 2026, from [Link]

  • 5-bromo-N-(pyridin-2-yl)nicotinamide - Moshang Chemical. (n.d.). Retrieved March 10, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved March 10, 2026, from [Link]

  • Ben-Hadda, T., et al. (2017). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Retrieved March 10, 2026, from [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Retrieved March 10, 2026, from [Link]

  • The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. (2014, March 28). The Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Chan, K. S., et al. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). MDPI. Retrieved March 10, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16). MDPI. Retrieved March 10, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved March 10, 2026, from [Link]

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. (2023, May 27). Asian Journal of Chemistry. Retrieved March 10, 2026, from [Link]

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handling and storage protocols for 5-Bromo-N-(2-pyridinyl)nicotinamide powder

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Reconstitution Protocols for 5-Bromo-N-(2-pyridinyl)nicotinamide

Executive Summary

5-Bromo-N-(2-pyridinyl)nicotinamide (also known as 5-bromo-N-(pyridin-2-yl)nicotinamide) is a highly specific dipyridyl amide derivative. In pharmacological research, this scaffold is recognized as a potent negative allosteric modulator (NAM) and antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5), a critical G-protein-coupled receptor (GPCR) implicated in central nervous system (CNS) disorders such as anxiety, fragile X syndrome, and Parkinson's disease [1].

Because of its specific structural features—namely, a photolabile aryl bromide and a lipophilic dipyridyl core—improper handling can lead to rapid photolytic debromination, precipitation in aqueous media, and subsequent assay failure. This guide provides a self-validating, causally driven protocol for the storage and reconstitution of this compound to ensure absolute data integrity in preclinical assays.

Physicochemical Profiling & Causality in Handling

To design a robust handling protocol, we must first analyze the structural vulnerabilities of the compound. The molecule consists of a central amide linkage flanked by a 5-bromopyridine ring and a 2-aminopyridine ring [2].

  • Photolytic Vulnerability: The carbon-bromine (C–Br) bond on the pyridine ring is susceptible to UV-induced homolytic cleavage. Exposure to ambient laboratory fluorescent lighting over prolonged periods will generate debrominated degradation products, artificially altering the pharmacological profile of your stock.

  • Hygroscopicity & Hydrolysis: While the powder is relatively stable, the amide linkage can undergo slow hydrolysis if exposed to atmospheric moisture combined with temperature fluctuations.

  • Solubility Dynamics: With a calculated LogP of ~1.6, the compound is lipophilic. It is completely insoluble in water but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Properties

ParameterValue / DescriptionImpact on Handling
Molecular Formula C11H8BrN3ORequires standard chemical PPE (gloves, goggles).
Molecular Weight 278.11 g/mol Used for exact molarity calculations.
LogP ~1.6Mandates DMSO/DMF for primary stock solutions.
Solubility DMSO (≥50 mM), Water (Insoluble)Aqueous assay buffers require dropwise addition of DMSO stock.
Structural Risks Aryl bromide, Amide bondHighly sensitive to UV light and aqueous hydrolysis.

Storage Protocols & Stability Metrics

To maintain >99% purity over the compound's lifecycle, storage conditions must strictly control temperature, light, and humidity.

Table 2: Storage Conditions and Shelf Life

StateTemperatureLight ExposureContainerMax Shelf Life
Dry Powder -20°CStrictly DarkDesiccated, opaque bottleUp to 3 years
Stock Solution (DMSO) -80°CStrictly DarkAmber glass or opaque tubesUp to 6 months
Working Aliquot 4°CProtect from lightAmber microcentrifuge tube< 1 week

Experimental Workflows: Reconstitution & Self-Validation

The following step-by-step methodology ensures that the compound is reconstituted without introducing moisture, which is the primary cause of precipitation and concentration inaccuracy.

Step 1: Powder Preparation and Weighing
  • Equilibration (Critical Step): Remove the sealed vial of 5-Bromo-N-(2-pyridinyl)nicotinamide powder from the -20°C freezer. Do not open it immediately. Place it in a desiccator at room temperature for 1 to 2 hours. Causality: Opening a cold vial introduces atmospheric condensation, which hydrates the powder, altering its molecular weight and ruining the accuracy of your molarity calculations.

  • Weighing: Under a fume hood, use an anti-static gun on the spatula and weigh boat. Weigh the desired mass (e.g., 2.78 mg for a 1 mL of 10 mM stock).

Step 2: Reconstitution in Anhydrous DMSO
  • Solvent Selection: Use only anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves). Causality: Standard benchtop DMSO absorbs water from the air. Water in the DMSO will cause the lipophilic compound to micro-precipitate, leading to falsely low concentrations in your downstream assays.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the powder. Vortex for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 1–2 minutes.

Step 3: Aliquoting and Cryopreservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) using amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce micro-bubbles of oxygen and moisture that degrade the compound over time.

Step 4: Self-Validating Quality Control (QC)

A reliable protocol must verify its own success.

  • Validation Checkpoint: Every 3 to 6 months, retrieve one DMSO aliquot. Dilute it to 10 µM in acetonitrile and run it through an HPLC-UV/MS system (monitoring at 254 nm).

  • Pass/Fail Criteria: Look for the parent mass [M+H]+ at m/z 278/280 (characteristic 1:1 bromine isotope pattern). If a peak appears at m/z 200 (indicating loss of bromine, M-79) exceeding 5% of the total area, discard the entire batch of aliquots.

Workflow P1 Receipt of Powder 5-Bromo-N-(2-pyridinyl)nicotinamide P2 Equilibrate to Room Temp (Desiccator, 1-2 hrs) P1->P2 Prevent condensation P3 Weighing under Fume Hood (Anti-static precautions) P2->P3 P4 Reconstitution in Anhydrous DMSO (Target: 10-50 mM Stock) P3->P4 Lipophilic (LogP ~1.6) P5 Vortex & Sonication (Until visually clear) P4->P5 P6 Aliquoting (Single-use Amber Tubes) P5->P6 Prevent freeze-thaw P7 Long-Term Storage (-80°C, Dark) P6->P7 P8 Quality Control (LC-MS every 6 months) P7->P8 Monitor debromination

Caption: Workflow for the handling, reconstitution, and storage of 5-Bromo-N-(2-pyridinyl)nicotinamide.

Biological Application: mGlu5 Receptor Antagonism

When preparing the compound for in vitro assays (e.g., calcium mobilization assays or electrophysiology), understanding its target pathway is essential. 5-Bromo-N-(2-pyridinyl)nicotinamide acts on the mGlu5 receptor, a Class C GPCR coupled to Gq/11 proteins [1].

Assay Prep Causality: Because the compound is highly lipophilic, when diluting the DMSO stock into your aqueous extracellular physiological buffer (e.g., ACSF or HBSS), you must add the DMSO stock dropwise while vigorously vortexing the buffer. The final DMSO concentration in the assay well must not exceed 0.1% to 0.5% (v/v) to prevent DMSO-induced cytotoxicity while keeping the compound in solution.

Pathway Glu Glutamate (Endogenous Agonist) mGlu5 mGlu5 Receptor (GPCR) Glu->mGlu5 Inhibitor 5-Bromo-N-(2-pyridinyl)nicotinamide (Antagonist / NAM) Inhibitor->mGlu5 Inhibits Gq Gq/11 Protein Activation mGlu5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release & PKC Activation IP3->Ca2

Caption: Mechanism of mGlu5 receptor inhibition by 5-Bromo-N-(2-pyridinyl)nicotinamide in CNS signaling.

References

  • Bonnefous, C., Vernier, J. M., Hutchinson, J. H., Chung, J., Reyes-Manalo, G., & Kamenecka, T. (2005). Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1197–1200.[Link]

  • Xu, F., Wang, Y., Xun, X., Huang, Y., Jin, Z., Song, B., & Wu, J. (2019). Diverse Oxidative C(sp2)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides. The Journal of Organic Chemistry, 84(15), 9652–9660.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, field-proven troubleshooting strategies for drug development professionals and synthetic chemists struggling with the amide coupling of 5-bromonicotinic acid and 2-aminopyridine.

Part 1: Mechanistic Insights (The "Why")

Coupling 5-bromonicotinic acid with 2-aminopyridine is notoriously difficult due to a combination of electronic and steric factors:

  • Poor Nucleophilicity of 2-Aminopyridine : The lone pair of electrons on the exocyclic amine is delocalized into the electron-deficient pyridine ring. Furthermore, 2-aminopyridine can exist in an imino tautomeric form, drastically reducing its ability to attack standard activated esters (such as those formed by HATU or EDC/HOBt)[1].

  • Deactivation of the Carboxylic Acid : The bromine atom at the 5-position of nicotinic acid exerts a strong electron-withdrawing inductive effect. While this makes the resulting carbonyl highly electrophilic once activated, it also destabilizes certain intermediates and makes the acid prone to side reactions under harsh conditions[2].

Because standard uronium-based coupling agents fail to generate an electrophile reactive enough for 2-aminopyridine, the system must be forced through a highly reactive acid chloride intermediate[3]. This is a well-documented standard in[3] and[4].

Part 2: Troubleshooting FAQs

Q1: I am using HATU/DIPEA in DMF, but my LC-MS shows mostly unreacted 2-aminopyridine. How can I drive the reaction to completion? A1: Standard coupling agents (HATU, HBTU) form an OBt/OAt active ester that is simply not electrophilic enough for the sluggish 2-aminopyridine[5].

  • Solution: Abandon standard coupling agents. Convert 5-bromonicotinic acid to its highly electrophilic acid chloride using oxalyl chloride, followed by reaction with 2-aminopyridine in the presence of pyridine[3][6]. Pyridine is highly recommended here, as it acts not only as an acid scavenger but also as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate—a mechanism supported by [7].

Q2: During the acid chloride formation with refluxing thionyl chloride (SOCl₂), my product turns into a black, intractable tar. What is going wrong? A2: Nicotinic acid derivatives can degrade, polymerize, or form insoluble hydrochloride complexes under harsh, neat SOCl₂ reflux conditions[2]. The basic pyridine nitrogen reacts with the electrophilic species at high temperatures.

  • Solution: Switch to the Oxalyl Chloride / catalytic DMF method in dichloromethane (DCM) at 0 °C to room temperature[3]. This is a milder, self-validating system: the evolution of CO₂ and CO gas bubbles provides a visual confirmation of the reaction's progress without requiring destructive heating.

Q3: I see a secondary peak in my LC-MS with a mass corresponding to a dimer or bis-acylated product. How do I prevent this? A3: Because 2-aminopyridine can undergo bis-acylation if the highly reactive acid chloride is present in large excess, stoichiometric control is critical.

  • Solution: Ensure strict stoichiometric ratios (1.05 eq of acid chloride to 1.0 eq of 2-aminopyridine). Always add the acid chloride solution dropwise to the amine/base mixture at 0 °C, rather than the reverse, to keep the localized concentration of the acid chloride low.

Part 3: Experimental Protocols

Protocol A: The Oxalyl Chloride Method (Highly Recommended)

This two-step, one-pot procedure is the most reliable method for this specific substrate pairing, ensuring high conversion while preserving the integrity of the pyridine rings[3][4].

Step 1: Acid Chloride Formation

  • Suspend 5-bromonicotinic acid (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise. Self-Validation: You will immediately observe gas evolution.

  • Remove the ice bath and stir at room temperature for 2 hours, or until the suspension becomes a clear solution (indicating complete conversion to 5-bromonicotinoyl chloride).

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the resulting residue in anhydrous DCM.

Step 2: Amide Coupling

  • In a separate flask, dissolve 2-aminopyridine (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Add the 5-bromonicotinoyl chloride solution dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: The POCl₃ / Pyridine Method (Alternative One-Pot)

For situations where isolating the acid chloride is undesirable, POCl₃ can force the coupling in situ, a technique validated for [5].

  • Dissolve 5-bromonicotinic acid (1.0 eq) and 2-aminopyridine (1.0 eq) in anhydrous pyridine (0.3 M).

  • Cool the mixture to 0 °C.

  • Add POCl₃ (1.5 eq) dropwise. Warning: The reaction will be highly exothermic.

  • Heat the mixture to 60 °C for 4 hours.

  • Cool to room temperature, carefully quench with ice water, and extract with EtOAc.

Part 4: Data Presentation

Table 1: Comparison of Coupling Methods for 5-Bromo-N-(2-pyridinyl)nicotinamide

Coupling MethodTypical YieldPrimary Failure Mode / DrawbackRecommendation Level
HATU / DIPEA < 20%Amine nucleophilicity too low; incomplete conversion.Not Recommended
SOCl₂ (Neat, Reflux) 30 - 40%Tar formation; thermal degradation of the pyridine core.Low
POCl₃ / Pyridine 60 - 75%Difficult workup; hazardous reagent handling.Moderate (Good for screening)
Oxalyl Chloride / cat. DMF 80 - 95%Requires strict anhydrous conditions and temperature control.Highly Recommended

Part 5: Workflow Visualization

Workflow Start 5-Bromonicotinic Acid + 2-Aminopyridine Standard Standard Coupling (EDC/HATU) Start->Standard Attempt 1 AcidChloride Oxalyl Chloride Route (Mild Activation) Start->AcidChloride Recommended POCl3 POCl3 Mediated Direct Coupling Start->POCl3 Alternative LowYield Low Yield (<20%) Amine unreactive Standard->LowYield LowYield->AcidChloride Troubleshoot Intermediate 5-Bromonicotinoyl Chloride Intermediate AcidChloride->Intermediate cat. DMF, DCM Coupling Add 2-Aminopyridine + Pyridine/DMAP Intermediate->Coupling 0 °C to RT HighYield High Yield (>80%) Optimal Route Coupling->HighYield ModYield Moderate Yield (60-75%) One-Pot Alternative POCl3->ModYield Pyridine, 60 °C

Decision tree for optimizing 5-bromonicotinic acid and 2-aminopyridine amide coupling.

References

  • Title: Molecular design of a therapeutic LSD analogue with reduced hallucinogenic potential | Source: PNAS | URL: [Link]

  • Title: The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery | Source: ACS Publications | URL: [Link]

  • Title: Synthesis of pyridin-2-(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers | Source: Beilstein Journals | URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 5-Bromo-N-(2-pyridinyl)nicotinamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of rigid, planar, polyaromatic compounds. 5-Bromo-N-(2-pyridinyl)nicotinamide (also known as 5-bromo-N-(pyridin-2-yl)nicotinamide) is a classic example of a "brick dust" molecule[1]. Despite the use of Dimethyl Sulfoxide (DMSO)—often dubbed the "universal solvent"—researchers frequently report incomplete dissolution or rapid precipitation upon aqueous dilution.

This guide deconstructs the physicochemical barriers to this compound's solubility and provides validated, step-by-step protocols to overcome them.

Part 1: Physicochemical Profiling (The "Why")

To troubleshoot solubility, we must first understand the molecular forces at play. 5-Bromo-N-(2-pyridinyl)nicotinamide possesses specific structural features that create a highly stable crystal lattice, making it resistant to solvation[1].

Table 1: Quantitative Physicochemical Data & Solubility Impact

PropertyValueCausality / Impact on Solvation
Molecular Weight 278.11 g/mol Moderate size; not the primary barrier to dissolution[1].
LogP (Octanol/Water) ~1.6 - 2.0Lipophilic; strongly prefers non-polar or aprotic environments[1].
Topological Polar Surface Area 54.9 ŲLow polar surface area severely restricts aqueous interaction[1].
H-Bond Donors 1 (Amide N-H)Forms strong intermolecular networks with adjacent pyridine nitrogens[1].
H-Bond Acceptors 3 (N, N, O)High capacity to lock into a rigid, tightly packed crystal lattice[1].
Structural Features Planar, HalogenatedPromotes tight

stacking and halogen bonding, increasing lattice energy.
Part 2: Diagnostic FAQs (Causality & Troubleshooting)

Q1: Why is 5-Bromo-N-(2-pyridinyl)nicotinamide poorly soluble even in 100% DMSO? A1: The difficulty lies in the compound's crystal lattice energy. The planar dipyridyl amide core promotes strong ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 stacking, while the amide N-H and pyridine nitrogens form a robust intermolecular hydrogen-bonding network. Furthermore, the bromine atom at position 5 contributes to halogen bonding. DMSO must break all these solute-solute interactions to solvate the molecule, which often requires additional thermodynamic energy (heat) or mechanical disruption (sonication).

Q2: My compound used to dissolve in this exact bottle of DMSO, but now it doesn't. What changed? A2: DMSO is exceptionally hygroscopic, capable of absorbing up to 70% of its weight in atmospheric moisture. Even trace amounts of water (<1%) drastically increase the solvent's polarity, acting as a potent anti-solvent for hydrophobic compounds and reducing solubility[2]. Once a bottle of DMSO is opened, it begins degrading in solvating power. Always use fresh, anhydrous DMSO (≤0.005% water) for stubborn compounds[2].

Q3: Can I use heat to force dissolution, or will it degrade the compound? A3: Gentle heating is highly recommended and generally safe. The dissolution of highly crystalline compounds is an endothermic process[3]. Heating the solution to 37°C–50°C provides the thermodynamic activation energy required to disrupt the crystal lattice without risking thermal degradation of the stable amide bond[4].

Q4: What should I do if standard heating and sonication fail? A4: If the compound remains insoluble, you must disrupt the intermolecular forces chemically. Adding a trace amount of a weak acid (e.g., 0.1 equivalents of Trifluoroacetic acid or HCl) can transiently protonate the pyridine nitrogens. This breaks the H-bond network, introduces ionic character, and significantly enhances solubility in polar aprotic solvents. Note: This will alter the chemical species to a salt form, which must be accounted for in downstream biological assays.

Q5: The compound dissolves in pure DMSO but crashes out immediately when added to my cell culture media. How do I prevent this? A5: This is a classic phenomenon known as "precipitation upon dilution" or "hydrophobic collapse"[5],[6]. When transitioning from a pure organic solvent to a highly polar aqueous environment, the compound rapidly re-aggregates to escape the water molecules[6]. To prevent this, perform step-wise serial dilutions or formulate the stock with biocompatible excipients like PEG400 or Tween-80 to create protective micelles before introducing it to the aqueous buffer[7].

Part 3: Mandatory Visualizations

Workflow Start Weigh 5-Bromo-N-(2-pyridinyl)nicotinamide AddDMSO Add Fresh Anhydrous DMSO (≤0.005% H2O) Start->AddDMSO Agitate Vortex (2 min) + Sonicate in Water Bath (15 min) AddDMSO->Agitate Heat Heat at 37°C - 50°C (10 min increments) Agitate->Heat Check Is the solution optically clear? Heat->Check Success Aliquot & Store at -80°C (Avoid Freeze-Thaw) Check->Success  Yes Fail Add 0.1 eq TFA or Formulate with PEG400 Check->Fail  No Fail->Agitate  Re-attempt

Fig 1. Decision tree and experimental workflow for solubilizing brick-dust compounds in DMSO.

Mechanism Solvated 100% DMSO Stock Compound fully solvated Intermolecular bonds broken Dilution Direct Rapid Dilution (Solvent Shift) Solvated->Dilution Micelle Step-wise Dilution + Excipients Tween-80 / PEG400 shielding Maintains solubility Solvated->Micelle  Controlled Buffer Aqueous Buffer High polarity environment Water acts as anti-solvent Buffer->Dilution Buffer->Micelle Precipitate Hydrophobic Collapse Restoration of Pi-Pi stacking & Halogen bonding Dilution->Precipitate  Uncontrolled

Fig 2. Mechanism of precipitation upon dilution and the protective role of micellar excipients.

Part 4: Experimental Protocols
Protocol 1: Standard Solubilization Workflow (Self-Validating)

Objective: Achieve a 10 mM stock solution in 100% DMSO without degrading the compound.

  • Reagent Verification: Ensure your DMSO is fresh, anhydrous (≤0.005% water), and sourced from a sealed ampoule[2]. Do not use a bottle that has been open on the bench for months.

  • Weighing: Accurately weigh 2.78 mg of 5-Bromo-N-(2-pyridinyl)nicotinamide into a sterile, amber microcentrifuge tube (to protect from potential photolytic degradation).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Initial Agitation: Vortex vigorously for 2-5 minutes to disperse the powder[3].

  • Thermomechanical Disruption: Place the tube in an ultrasonic water bath set to 37°C for 15 minutes[4]. The cavitation waves mechanically fracture the crystals while the heat provides thermodynamic energy.

  • Validation Step: Remove the tube and visually inspect the solution against a bright light source.

    • Pass: The solution is completely optically clear.

    • Fail: Refractive micro-crystals are visible swirling in the liquid. If so, increase heat to 50°C for 10 more minutes and re-sonicate[4].

  • Storage: Aliquot immediately into single-use volumes and store at -80°C to prevent freeze-thaw-induced precipitation[8].

Protocol 2: Aqueous Dilution & Formulation (Preventing Precipitation)

Objective: Dilute the 10 mM DMSO stock into an aqueous assay buffer without triggering hydrophobic collapse.

  • Intermediate Dilution: Instead of diluting directly from a 10 mM DMSO stock into an aqueous buffer, perform a serial dilution in 100% DMSO to reach a 100x intermediate concentration (e.g., if your final assay concentration is 10 µM, create a 1 mM intermediate stock in DMSO)[5].

  • Excipient Shielding (Optional but Recommended): If the compound still crashes out, mix the intermediate DMSO stock 1:1 with a co-solvent mixture (e.g., 50% PEG400 / 50% Tween-80) before adding it to water[7].

  • Aqueous Integration: Add the formulated intermediate stock dropwise to the pre-warmed aqueous assay buffer while vortexing continuously.

  • Validation Step: Measure the turbidity of the final assay plate using a microplate reader at 620 nm[9]. An increase in absorbance compared to a vehicle control indicates micro-precipitation. Ensure the final DMSO concentration remains ≤0.5% to prevent cellular toxicity[10],[9].

References

Sources

Technical Support Center: Optimizing 5-Bromo-N-(2-pyridinyl)nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Documentation Updates

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Finalizing Comprehensive Support

I'm now putting the finishing touches on the entire documentation package. I've integrated FAQs with detailed answers, addressing reagent-related pitfalls and providing self-validating protocols for both T3P and acid chloride routes. The final table comparing coupling methods is in place. I have included my thoughts, as a Senior Application Scientist.

Integrating Final Feedback

I'm now integrating the final feedback and completing the entire documentation. I've focused on standardizing the citation format and verifying all the links. The goal is to provide a complete and accurate resource for troubleshooting the synthesis. I'm finalizing my response now.

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently see amide couplings fail not because of degraded reagents, but due to a fundamental mismatch between the chosen coupling conditions and the specific electronic environment of the substrates.

Synthesizing 5-bromo-N-(2-pyridinyl)nicotinamide presents a unique dual-challenge: 5-bromonicotinic acid requires robust activation, while 2-aminopyridine is a notoriously poor nucleophile. The lone pair on the exocyclic nitrogen of 2-aminopyridine is heavily delocalized into the electron-withdrawing pyridine ring, severely dampening its reactivity[1]. This guide deconstructs the mechanistic pitfalls of this specific coupling and provides self-validating workflows to ensure high-yielding, clean conversions.

Reaction Network & Mechanistic Pathways

G A 5-Bromonicotinic Acid + 2-Aminopyridine B Activated Intermediate (Acid Chloride / T3P-ester) A->B Activation (T3P, Oxalyl Chloride) C Desired Product: 5-Bromo-N-(2-pyridinyl)nicotinamide B->C Exocyclic Amine Attack (Pyridine base) D Side Product: Hydrolyzed Acid B->D Trace H2O (Hydrolysis) F Side Product: N-Acylpyridinium B->F Ring Nitrogen Attack (Kinetic Product) E Side Product: Bis-acylated Imide C->E Excess Activated Acid + Strong Base (Et3N) F->C Rearrangement (Thermodynamic) F->D Hydrolysis

Reaction network for 5-bromo-N-(2-pyridinyl)nicotinamide highlighting side reactions.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why is my conversion stalled at <20% with unreacted 2-aminopyridine remaining, despite using standard coupling reagents like EDC/HOBt or HATU? Causality: 2-Aminopyridine is a highly deactivated nucleophile. Standard carbodiimide-activated esters (like EDC/HOBt) or uronium-based reagents (HATU) do not generate an electrophile reactive enough to overcome the high activation energy barrier of the delocalized exocyclic amine [1]. Consequently, the activated ester sits in solution until it is prematurely hydrolyzed back to 5-bromonicotinic acid by trace moisture. Solution: Switch to a more potent, specialized activation strategy. Propanephosphonic acid anhydride (T3P®) has proven exceptionally effective for acylating unreactive 2-aminopyridines [2]. Alternatively, converting the acid to an acyl chloride provides a highly electrophilic species, though it requires strict anhydrous controls [4].

Q2: My LC-MS shows a significant +M mass corresponding to a bis-acylated byproduct. How do I prevent this imide formation? Causality: This is an N,N-diacylation side reaction. Once the first acyl group attaches to form the desired product, the resulting amide proton becomes highly acidic due to the adjacent electron-withdrawing pyridine rings. If a strong, non-nucleophilic base like Triethylamine (TEA) or DIPEA is used, it deprotonates the newly formed amide. The resulting amidate anion rapidly attacks another equivalent of the activated 5-bromonicotinic acid, forming an imide [3]. Solution: Base selection is the critical control parameter here. Replace TEA or DIPEA with Pyridine. Pyridine is basic enough to neutralize the generated acid byproducts (driving the reaction forward) but not strong enough to deprotonate the product amide, effectively halting the reaction at monoacylation [3].

Q3: I attempted the acid chloride route to force the reaction, but it yielded a black, tarry mixture with mostly hydrolyzed starting material. What went wrong? Causality: Using neat Thionyl Chloride (SOCl₂) at reflux to activate 5-bromonicotinic acid is excessively harsh, leading to thermal degradation, polymerization, and potential chlorination of the pyridine ring [4]. Furthermore, if residual SOCl₂ or HCl is not completely removed before adding the amine, the 2-aminopyridine is immediately protonated to its pyridinium salt, rendering it completely unreactive. Solution: Use the milder Oxalyl Chloride with catalytic DMF in Dichloromethane (DCM) at 0 °C to room temperature. Ensure complete removal of volatiles under a stream of nitrogen or vacuum before resuspending the acid chloride.

Part 2: Quantitative Method Comparison

To streamline your process optimization, the following table summarizes the performance metrics of various coupling strategies specifically for 5-bromonicotinic acid and 2-aminopyridine.

Coupling MethodActivation ReagentPreferred BaseTypical YieldPrimary Side ReactionScalability
Standard Amidation EDC/HOBtDIPEA< 20%Unreacted starting materialsLow
Acid Chloride Oxalyl Chloride / DMFDIPEA / TEA50 - 60%Bis-acylation (Imide), TarringHigh
Phosphonic Anhydride T3P (50% in EtOAc)Pyridine> 85%Minimal (Trace hydrolysis)Excellent

Part 3: Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for High Purity & Yield)

This method leverages the high reactivity of T3P toward deactivated anilines while utilizing pyridine to suppress imide formation.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-bromonicotinic acid (1.0 equiv, 10 mmol) and 2-aminopyridine (1.1 equiv, 11 mmol) in anhydrous Ethyl Acetate (EtOAc) (0.2 M).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv, 30 mmol) to the stirring suspension. The mixture may remain heterogeneous.

  • Activation: Cool the reaction to 0 °C. Dropwise, add T3P® (50 wt. % solution in EtOAc, 1.5 equiv, 15 mmol) over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. Validation criteria: Complete disappearance of the 5-bromonicotinic acid peak (m/z 202/204) and absence of the bis-acylated imide mass. If unreacted acid remains, add 0.5 equiv of T3P.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) if trace unreacted 2-aminopyridine persists.

Protocol B: Mild Acid Chloride Route (Recommended for Cost-Efficient Scale-Up)

This method ensures complete activation without the thermal degradation associated with thionyl chloride.

  • Activation: Suspend 5-bromonicotinic acid (1.0 equiv, 20 mmol) in anhydrous DCM (0.3 M) at 0 °C under nitrogen. Add catalytic DMF (3 drops).

  • Chlorination: Slowly add Oxalyl Chloride (1.2 equiv, 24 mmol) dropwise. Self-Validation Check: The reaction will vigorously evolve gas (CO and CO₂). The suspension will gradually become a clear, homogeneous solution, visually confirming the complete formation of the acid chloride.

  • Volatile Removal (Critical Step): Once gas evolution ceases (approx. 2 hours at room temperature), concentrate the mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride and dissolved HCl.

  • Coupling: Resuspend the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. In a separate flask, prepare a solution of 2-aminopyridine (1.05 equiv, 21 mmol) and Pyridine (2.5 equiv, 50 mmol) in DCM. Add this amine solution dropwise to the acid chloride.

  • Workup: Stir for 4 hours at room temperature. Quench with water, extract with DCM, wash with saturated NaHCO₃, dry, and concentrate.

References

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters (ACS Publications). URL:[Link]

  • Understanding T3P® from start to finish. Curia / RxWeb. URL:[Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC (ResearchGate). URL:[Link]

  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Advances (PMC). URL:[Link]

removing unreacted 2-aminopyridine from 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 2-Aminopyridine from 5-Bromo-N-(2-pyridinyl)nicotinamide Syntheses

Welcome to the Application Scientist Support Portal. Synthesizing heavily functionalized, heteroaromatic amides like 5-Bromo-N-(2-pyridinyl)nicotinamide often presents a distinct downstream challenge: separating the target product from unreacted starting materials. Because both the product and the 2-aminopyridine (2-AP) impurity contain pyridine rings, standard chromatographic separation can be tedious and prone to streaking.

This guide provides field-proven, mechanistically grounded workflows to achieve >99% purity by exploiting the specific physicochemical properties of your reaction mixture.

The Chemical Causality: Why This Works

To design a self-validating purification system, we must look at the thermodynamic properties of the molecules involved.

The separation strategy relies on a critical


pKa differential :
  • 2-Aminopyridine (Impurity): Exists as a mixture of tautomers, but the ring nitrogen is highly basic due to electron donation from the exocyclic amino group. The pKa of its conjugate acid is 6.86 [1].

  • 5-Bromo-N-(2-pyridinyl)nicotinamide (Product): The formation of the amide bond drastically alters the basicity. The lone pair on the amide nitrogen is delocalized into the carbonyl group. Furthermore, the electron-withdrawing nature of the 5-bromo substituent and the amide linkage pulls electron density away from the pyridine rings. Consequently, the product is essentially neutral or only very weakly basic (estimated pKa < 3).

By subjecting the crude mixture to a mildly acidic aqueous environment (pH ~2.5 to 3.0), we can selectively and fully protonate the 2-aminopyridine, driving it into the aqueous phase, while the neutral amide product remains safely in the organic phase [2].

Purification Workflow Decision Matrix

Before proceeding, you must evaluate the solubility of your crude 5-Bromo-N-(2-pyridinyl)nicotinamide. Heteroaromatic amides often suffer from poor solubility due to rigid planarity and strong intermolecular hydrogen bonding (π-π stacking and amide-amide interactions).

G Crude Crude Reaction Mixture (Amide + 2-AP + Coupling Byproducts) Solubility Is the target amide highly soluble in EtOAc or DCM? Crude->Solubility LLE Liquid-Liquid Extraction (Standard Protocol) Solubility->LLE Yes (>10 mg/mL) Resin Scavenger Resin Protocol (Alternative) Solubility->Resin No (Crashes out) AcidWash Wash organic phase with 10% Aqueous Citric Acid LLE->AcidWash AqLayer Aqueous Layer [Protonated 2-AP] DISCARD AcidWash->AqLayer pH ~2.5 OrgLayer Organic Layer [Target Amide] RETAIN AcidWash->OrgLayer Neutral

Decision tree for removing 2-aminopyridine based on the solubility profile of the target amide.

Step-by-Step Methodologies
Protocol A: Mild Acid Liquid-Liquid Extraction (The Gold Standard)

Use this protocol if your product is readily soluble in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Dilution: Quench the reaction and dilute the crude mixture with EtOAc (approx. 20 mL per 1 mmol of theoretical product).

    • Causality: Sufficient dilution prevents the target amide from precipitating at the biphasic interface during the wash steps.

  • The Acid Wash: Transfer the organic layer to a separatory funnel. Add 3 volumes of 10% aqueous citric acid [3]. Vigorously shake and vent.

    • Causality: Citric acid (pH ~2.5) provides a buffered, mildly acidic environment. It is strong enough to quantitatively protonate 2-AP (pKa 6.86) but mild enough to prevent acid-catalyzed hydrolysis of your newly formed amide bond.

  • Self-Validation Step: Drain the lower aqueous layer and check its pH with indicator paper. It must read < 4. If the pH is higher, the unreacted 2-AP has acted as a buffer, meaning it is not fully removed. Repeat Step 2 until the aqueous wash remains acidic.

  • Neutralization & Brine Wash: Wash the retained organic layer once with saturated aqueous NaHCO₃, followed by one wash with brine (saturated NaCl).

    • Causality: NaHCO₃ neutralizes any residual citric acid, while brine pre-dries the organic layer by altering the osmotic pressure, reducing the burden on your chemical drying agent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 5-Bromo-N-(2-pyridinyl)nicotinamide.

Protocol B: Polymer-Supported Scavenging (For Poorly Soluble Amides)

Use this protocol if your product crashes out as a white precipitate during liquid-liquid extraction.

  • Dissolution: Evaporate the crude reaction solvent and redissolve the residue in a polar, aprotic solvent that fully solubilizes the amide (e.g., DMF or a 9:1 THF/MeOH mixture).

  • Resin Addition: Add 2.5 to 3.0 equivalents (relative to the initial amine loading) of a polymer-bound acid resin (e.g., Amberlyst-15) or a polymer-bound isocyanate scavenger.

    • Causality: The highly basic 2-AP will diffuse into the porous polymer matrix and covalently bind to the isocyanate (forming a urea) or ion-pair with the sulfonic acid. The weakly basic target amide remains untouched in solution.

  • Agitation: Shake or gently stir the suspension at room temperature for 3 to 4 hours.

  • Isolation: Filter the mixture through a fritted syringe or Celite pad. Wash the resin cake with a small amount of your solvent. The unreacted 2-AP is trapped on the solid resin. Concentrate the filtrate to obtain the pure product.

Quantitative Performance Comparison
MetricProtocol A: Citric Acid WashProtocol B: Scavenger ResinProtocol C: Silica Chromatography
Mechanism of Separation Differential protonation (pKa)Covalent capture / Ion-exchangePolarity / Surface Adsorption
Ideal Operational Scale 100 mg to >1 kg10 mg to 5 g10 mg to 50 g
Average Time Required ~45 minutes3 - 4 hours2 - 6 hours
Typical Yield Recovery High (85% - 95%)Excellent (>95%)Moderate (70% - 85%)
Cost & Resource Burden Very LowHigh (Resins are expensive)Moderate (Solvent intensive)
Frequently Asked Questions (FAQs)

Q: Why should I use 10% Citric Acid instead of standard 1M HCl for the acid wash? A: While 1M HCl is highly effective at removing amines, it carries a higher risk of degrading your product. 5-Bromo-N-(2-pyridinyl)nicotinamide contains an amide bond that can undergo acid-catalyzed hydrolysis if left in contact with strong mineral acids for too long. Citric acid provides a buffered, mild acidity that perfectly threads the needle: it is acidic enough to protonate 2-AP, but safe for the amide [2].

Q: My product is crashing out at the interface during the separatory funnel extraction. What went wrong? A: This is a classic issue with heteroaromatic amides. The planar structure of 5-Bromo-N-(2-pyridinyl)nicotinamide promotes strong


 stacking and hydrogen bonding, leading to poor solubility in standard extraction solvents like EtOAc. If a white precipitate forms at the aqueous/organic interface, immediately add a solubilizing modifier (like 5-10% Methanol in DCM) to dissolve the solid. If the problem persists, abandon liquid-liquid extraction and switch to Protocol B (Scavenger Resin) .

Q: Can I just remove the 2-aminopyridine by trituration or recrystallization? A: It is generally not recommended as a primary purification step. While 2-AP is highly soluble in many organic solvents, it has a strong tendency to co-precipitate or become trapped within the crystal lattice of the precipitating amide. Liquid-liquid extraction or resin scavenging provides a thermodynamically driven, reliable separation that guarantees high purity.

Q: I used EDC/HOBt for my coupling. Will this acid wash remove those byproducts too? A: Yes and no. The citric acid wash will successfully remove the basic urea byproduct of EDC (and any unreacted EDC). However, HOBt is mildly acidic. To remove HOBt, you must ensure you perform the saturated NaHCO₃ wash (Step 4 of Protocol A), which will deprotonate the HOBt and pull it into the aqueous waste [2].

References
  • Aminopyridines - EPA Archive Environmental Protection Agency (EPA)[Link]

  • Amide Workup - Biofilm Inhibitor Synthesis Mercer University Chemistry Procedures [Link]

resolving purification issues with 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Bromo-N-(2-pyridinyl)nicotinamide Purification

Welcome to the Application Support Center. The synthesis of 5-bromo-N-(2-pyridinyl)nicotinamide via the amide coupling of 5-bromonicotinic acid and 2-aminopyridine is a fundamental transformation in the development of kinase inhibitors and receptor antagonists. However, isolating this dipyridyl amide presents significant chromatographic and solubility challenges. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.

Reaction Workup & Liquid-Liquid Extraction (LLE)

Q: I am losing my product in the aqueous layer during the acidic wash intended to remove unreacted 2-aminopyridine. What is going wrong? A: This is a classic issue of mismatched pH targeting. The goal of the acidic wash is to remove the highly polar, unreacted 2-aminopyridine. However, if you use a strong acid like 1M HCl (pH ~0), you will protonate both the 2-aminopyridine and your dipyridyl amide product, driving both into the aqueous waste.

The Causality: The pKa of the conjugate acid of 2-aminopyridine is 6.86[1]. In contrast, the pyridine nitrogens on your product are significantly less basic due to the electron-withdrawing nature of the bromo and amide groups (estimated pKa ~2.5). By utilizing a mild citrate buffer at pH 4.5–5.0, you create a selective thermodynamic window. At pH 4.5, >99% of the 2-aminopyridine is protonated (water-soluble), while >99% of your product remains neutral (organic-soluble).

Q: How do I efficiently remove unreacted 5-bromonicotinic acid? A: 5-Bromonicotinic acid has a pKa of approximately 3.08[2]. A basic wash with saturated aqueous sodium bicarbonate (NaHCO


, pH ~8.3) will fully deprotonate the carboxylic acid, forming a highly water-soluble sodium carboxylate salt, while leaving the basic dipyridyl amide product in the organic layer.

Table 1: Physicochemical Properties & pH-Dependent Partitioning

CompoundEstimated pKaState at pH 1.0 (1M HCl)State at pH 4.5 (Citrate)State at pH 8.3 (NaHCO

)
2-Aminopyridine 6.86Protonated (Aqueous)Protonated (Aqueous)Neutral (Organic)
5-Bromonicotinic Acid ~3.08Neutral (Organic)Deprotonated (Aqueous)Deprotonated (Aqueous)
Product (Dipyridyl Amide) ~2.50Protonated (Aqueous)Neutral (Organic) Neutral (Organic)

Chromatography & Co-elution Issues

Q: My product streaks severely on normal-phase silica gel and co-elutes with 2-aminopyridine. How can I achieve baseline resolution? A: Dipyridyl amides are notorious for streaking on standard silica gel. This occurs because the basic pyridine nitrogens act as strong hydrogen-bond acceptors, interacting heavily with the acidic silanol groups (Si-OH) on the silica surface.

The Causality: To break this interaction, you must introduce a competitive basic modifier to the mobile phase. Adding 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH


OH) to your eluent (e.g., DCM/MeOH) effectively "caps" the acidic silanols. The TEA binds to the silica, preventing the product from dragging and allowing it to elute as a sharp, well-defined band.

G cluster_0 Without Basic Modifier cluster_1 With 1-5% Triethylamine (TEA) Node1 Silica Gel (Si-OH) Node2 Pyridine Nitrogen Node1->Node2 Strong H-Bonding Node3 Severe Streaking Node2->Node3 Node4 Silica Gel (Si-OH) Node5 Triethylamine (TEA) Node4->Node5 TEA caps silanols Node6 Pyridine Nitrogen Node5->Node6 Prevents interaction Node7 Sharp Bands Node6->Node7

Mechanism of silica gel streaking and resolution using triethylamine as a basic modifier.

Solubility & Crystallization (The "Column-Free" Approach)

Q: The crude product precipitates out of the organic phase as a stubborn, insoluble mass. How do I purify it without a column? A: Dipyridyl amides frequently exhibit poor solubility in standard extraction solvents (like DCM or EtOAc) due to robust intermolecular hydrogen bonding (amide N-H to pyridine N) and extensive


-

stacking[3]. Instead of fighting the solubility for chromatography, leverage it for a column-free purification via trituration.

Protocol: Step-by-Step Trituration & Crystallization Self-Validating System: This protocol uses a solvent polarity mismatch to selectively dissolve coupling byproducts (like EDCI urea or HOBt) while leaving the highly crystalline product intact.

  • Concentration: Concentrate the washed organic phase (from the pH 4.5 and pH 8.3 LLE steps) under reduced pressure until a crude solid is obtained.

  • Solvent Addition: Suspend the crude solid in a 1:4 mixture of Ethyl Acetate and Hexanes (10 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (approx. 65 °C) for 30 minutes. The product will likely remain partially undissolved, while impurities dissolve into the hot solvent matrix.

  • Cooling & Maturation: Remove from heat and allow the suspension to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour to maximize product precipitation.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold Hexanes (2 x 5 mL).

  • Drying: Dry the solid under high vacuum at 45 °C for 4 hours to yield the pure 5-bromo-N-(2-pyridinyl)nicotinamide.

G Crude Crude Reaction Mixture (Product, 2-AP, 5-Br-NA) AqWorkup Basic Aqueous Wash (Sat. NaHCO3, pH 8.3) Crude->AqWorkup OrgLayer Organic Phase (Product, 2-AP) AqWorkup->OrgLayer Retain AqLayer Aqueous Phase (5-Br-NA, pH 8.3) AqWorkup->AqLayer Discard AcidWash Mild Acid Wash (Citrate Buffer, pH 4.5) OrgLayer->AcidWash PurifiedOrg Washed Organic Phase (Product) AcidWash->PurifiedOrg Retain AqLayer2 Aqueous Phase (Protonated 2-AP, pH 4.5) AcidWash->AqLayer2 Discard Crystallization Trituration (EtOAc / Hexanes) PurifiedOrg->Crystallization PureProduct Pure 5-Bromo-N-(2-pyridinyl)nicotinamide Crystallization->PureProduct

Optimized liquid-liquid extraction and trituration workflow for dipyridyl amide purification.

References

  • Title: Aminopyridines - EPA Archive Source: epa.gov URL: [Link]

  • Title: Amide-Functionalized Chalcogen-Bridged Flexible Tetranuclear Rhenacycles: Synthesis, Characterization, Solvent Effect on the Structure, and Guest Binding Source: acs.org URL: [Link]

Sources

Technical Support Center: Stability and Handling of 5-Bromo-N-(2-pyridinyl)nicotinamide in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-N-(2-pyridinyl)nicotinamide (CAS No. 13160-07-1). This platform is designed for researchers, analytical chemists, and drug development professionals who are incorporating this di-heteroaryl amide building block into their synthetic pipelines or biological assays.

Because of its unique structural features, this compound exhibits specific vulnerabilities under acidic conditions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Insights – The Causality of Acid Instability

To troubleshoot degradation, we must first understand the molecular causality. Generally, amides are highly stable due to the resonance stabilization provided by the nitrogen lone pair delocalizing into the carbonyl group[1]. However, 5-Bromo-N-(2-pyridinyl)nicotinamide deviates from this standard stability profile due to two structural factors:

  • Protonation of the 2-Aminopyridine Leaving Group: The 2-aminopyridine moiety is electron-withdrawing. In acidic media (pH < 4), the pyridine nitrogen becomes protonated. This positive charge pulls electron density away from the amide nitrogen, effectively destroying the resonance stabilization that typically protects the amide bond.

  • Electrophilic Activation: The nicotinamide core features a pyridine ring and a bromine atom at the 5-position[2]. The inductive electron-withdrawing effect of the bromine atom makes the carbonyl carbon more electrophilic. When the carbonyl oxygen is protonated in strong acid, the carbon becomes highly susceptible to nucleophilic attack by water.

The combination of a highly activated carbonyl and an excellent protonated leaving group results in rapid acid-catalyzed hydrolysis, yielding 5-bromonicotinic acid and 2-aminopyridine [3]. Similar amide hydrolysis pathways are also the primary metabolic fate of these scaffolds in biological systems[4].

Pathway A 5-Bromo-N-(2-pyridinyl) nicotinamide B Protonation of Pyridine Rings (pH < 4) A->B C Carbonyl Activation & Water Attack B->C D 5-Bromonicotinic Acid + 2-Aminopyridine C->D

Acid-catalyzed hydrolysis pathway of 5-Bromo-N-(2-pyridinyl)nicotinamide.

Part 2: Quantitative Stability Data

The following table summarizes the expected stability profile of 5-Bromo-N-(2-pyridinyl)nicotinamide (and its close structural analogs) across various aqueous environments. Use this data to guide your formulation and analytical timelines.

ConditionBuffer SystemTempEstimated Half-Life (

)
Primary Degradants
pH 1.2 (Simulated Gastric Fluid)0.1 M HCl37°C< 4 hours5-Bromonicotinic acid, 2-Aminopyridine
pH 4.0 50 mM Acetate37°C~ 48 hours5-Bromonicotinic acid, 2-Aminopyridine
pH 7.4 50 mM Phosphate37°C> 14 daysNone (Stable)
LC-MS Autosampler 0.1% TFA in H₂O/MeCN20°C~ 12-24 hours5-Bromonicotinic acid, 2-Aminopyridine

Part 3: Troubleshooting Guide & FAQs

Q1: I am observing double peaks and rapid degradation of 5-Bromo-N-(2-pyridinyl)nicotinamide during my LC-MS analysis. What is happening? A1: This is a classic artifact of sample preparation. Standard LC-MS mobile phases often use 0.1% Formic Acid or Trifluoroacetic Acid (TFA), which drops the pH to ~2.0-2.5. If your sample sits in the autosampler in an acidic diluent for several hours, it will begin to hydrolyze before injection. Fix: Prepare your autosampler stock in a neutral diluent (e.g., 50% Methanol/Water with no acid). If the compound degrades on-column, consider switching to a high-pH mobile phase method (e.g., 10 mM Ammonium Bicarbonate, pH 9.0).

Q2: Can I formulate this compound in a citrate buffer (pH 4.5) for in vivo dosing? A2: It is risky but possible if handled correctly. While the compound is significantly more stable at pH 4.5 than at pH 1.2, di-heteroaryl amides still undergo slow hydrolysis[3]. You must prepare the formulation fresh on the day of dosing and keep it refrigerated (4°C) until use. Do not store acidic aqueous formulations of this compound for longer than 24 hours.

Q3: How does the bromine atom at the 5-position affect the stability compared to unsubstituted nicotinamide? A3: The bromine atom acts as an electron-withdrawing group via induction. It pulls electron density away from the nicotinamide carbonyl, making the carbonyl carbon slightly more electrophilic and more susceptible to water attack[2]. However, the primary driver of instability remains the protonation of the 2-aminopyridine leaving group.

Part 4: Standard Operating Protocol (SOP) - Self-Validating Acid Stability Profiling

To accurately quantify the degradation kinetics of 5-Bromo-N-(2-pyridinyl)nicotinamide in your specific assay buffers, follow this forced degradation protocol.

Why this protocol is self-validating: It relies on a Mass Balance Check. Because the stoichiometry of hydrolysis is 1:1:1, the molar sum of the remaining parent compound and the two degradants (5-bromonicotinic acid and 2-aminopyridine) must equal the initial molar concentration of the parent at every time point. If the mass balance falls below 95%, an alternative, non-hydrolytic degradation pathway (e.g., oxidative debromination) is occurring, alerting you to a confounding variable.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 5-Bromo-N-(2-pyridinyl)nicotinamide in anhydrous DMSO to create a 10 mM stock solution. Causality: DMSO prevents premature hydrolysis during storage.

  • Buffer Preparation: Prepare the target acidic buffer (e.g., 0.1 M HCl for pH 1.2) and a neutral control buffer (e.g., 50 mM PBS, pH 7.4). Pre-warm both buffers to 37°C.

  • Reaction Initiation: Spike the 10 mM DMSO stock into the pre-warmed buffers to achieve a final concentration of 100 µM (1% final DMSO concentration). Vortex immediately.

  • Time-Course Sampling (

    
     Control):  Immediately remove a 100 µL aliquot (
    
    
    
    ) and quench it by adding 100 µL of cold 0.2 M NaOH (or appropriate neutralizing base) to raise the pH to ~7.4. Causality: This establishes your 100% baseline and proves the quenching mechanism stops degradation.
  • Incubation: Incubate the remaining solutions in a thermomixer at 37°C.

  • Sampling: Withdraw 100 µL aliquots at 2, 4, 8, and 24 hours. Quench each sample immediately as described in Step 4.

  • Analysis: Analyze all quenched samples via LC-MS/UV. Quantify the parent compound, 5-bromonicotinic acid, and 2-aminopyridine using standard curves. Calculate the mass balance for each time point.

Workflow S1 1. Stock Preparation (10 mM in DMSO) S2 2. Acidic Buffer Dilution (e.g., 0.1M HCl or Citrate) S1->S2 S3 3. Thermal Incubation (37°C / 60°C) S2->S3 S4 4. Time-Course Sampling (0, 2, 4, 8, 24 hrs) S3->S4 S5 5. Base Quenching & LC-MS/UV Analysis S4->S5

Standard workflow for forced degradation and acid stability profiling.

References

  • Chemistry Stack Exchange. "Why do amides require much harsher conditions for hydrolysis than esters?". Stack Exchange. URL: [Link]

  • Wikipedia. "Nicotinamide". Wikipedia. URL: [Link]

  • Molecular Imaging and Contrast Agent Database (MICAD). "4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine". NCBI. URL:[Link]

Sources

Technical Support Center: Advanced Amide Coupling for 5-Bromo-N-(2-pyridinyl)nicotinamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 5-Bromo-N-(2-pyridinyl)nicotinamide presents a classic, high-barrier challenge in medicinal chemistry: coupling an electron-deficient carboxylic acid (5-bromonicotinic acid) with a highly deactivated, poorly nucleophilic amine (2-aminopyridine)[1].

Because the exocyclic amine lone pair of 2-aminopyridine is heavily delocalized into the electron-withdrawing pyridine ring, standard coupling reagents (e.g., EDC/HOBt, DCC) often stall at the activated ester stage[2]. This guide provides field-proven troubleshooting strategies, alternative reagent selections, and self-validating protocols to overcome these electronic barriers.

Reagent Selection Diagnostics

As a Senior Application Scientist, the first step in troubleshooting is aligning your reagent choice with your operational scale and the specific electronic demands of your substrates.

ReagentSelection Start Target: 5-Bromo-N-(2-pyridinyl)nicotinamide AssessScale What is the primary production scale? Start->AssessScale ScaleLarge Process / Multi-gram Scale AssessScale->ScaleLarge ScaleSmall Discovery / mg Scale AssessScale->ScaleSmall T3P T3P (Propylphosphonic anhydride) • High yield, low toxicity • Water-soluble byproducts • Best for scale-up ScaleLarge->T3P AcidChloride Oxalyl Chloride / DMF • Brute-force activation • Harsh conditions • Highly scalable ScaleLarge->AcidChloride If extreme activation needed AssessReactivity Did T3P fail or is max reactivity needed? ScaleSmall->AssessReactivity AssessReactivity->T3P No COMU COMU / HATU • Exceptional reactivity • Good for sterics/electronics • Risk of guanidinylation AssessReactivity->COMU Yes

Logical workflow for selecting optimal coupling reagents based on scale and reactivity needs.

Troubleshooting Guide & FAQs

Q: My EDC/HOBt coupling is stalling. LCMS shows the activated ester is formed, but no product is generated. Why? A: This is a hallmark of poor amine nucleophilicity. The HOBt-activated ester of 5-bromonicotinic acid is relatively stable. Because 2-aminopyridine's lone pair is delocalized, it lacks the nucleophilic strength to attack the HOBt ester at room temperature. Solution: Switch to a highly reactive uronium salt (e.g., COMU or HATU)[3] or use T3P at an elevated temperature (60–110 °C)[4].

Q: I switched to HATU, but I am observing a major +98 m/z byproduct. What is happening? A: You are observing guanidinylation of 2-aminopyridine. When HATU is present in excess or when the amine is added before the acid is fully activated, the amine can attack the electrophilic uronium carbon of HATU instead of the activated acid. Solution: Pre-activate 5-bromonicotinic acid with HATU/DIPEA for 15 minutes before adding 2-aminopyridine. Alternatively, switch to COMU, which has a lower propensity for guanidinylation, or use T3P, which operates via a completely different mechanism[5].

Q: We need to scale this reaction to 500 grams. Uronium salts are too expensive and pose explosion risks. What is the best alternative? A: Propylphosphonic anhydride (T3P) is the gold standard for process-scale amide couplings of deactivated substrates[6]. It is non-explosive, highly scalable, and its phosphonate byproducts are entirely water-soluble, allowing for a simple aqueous workup. For 2-aminopyridines, T3P often requires heating (e.g., 80 °C in EtOAc or 2-MeTHF) to drive the reaction to completion[4].

Q: If both T3P and COMU fail, what is the ultimate "brute-force" method? A: In-situ acid chloride generation. Reacting 5-bromonicotinic acid with oxalyl chloride and a catalytic amount of DMF generates 5-bromonicotinoyl chloride via a Vilsmeier-Haack type intermediate[1]. This highly electrophilic species will force the coupling with 2-aminopyridine, though it requires strict anhydrous conditions and careful temperature control to minimize side reactions.

Mechanistic Pathway: T3P Activation

Understanding the causality behind T3P's efficiency helps in optimizing reaction conditions. T3P acts by forming a highly reactive phosphonate ester that is susceptible to nucleophilic attack, even by deactivated amines.

T3PMechanism Step1 5-Bromonicotinic Acid + Base (e.g., Pyridine) Step2 T3P Addition (Ring Opening) Step1->Step2 Step3 Active Phosphonate Ester Intermediate Step2->Step3 -H+ Step4 Nucleophilic Attack by 2-Aminopyridine Step3->Step4 Step5 5-Bromo-N-(2-pyridinyl)nicotinamide + Water-Soluble Phosphonate Step4->Step5 Amide Bond Formation

Mechanistic pathway of T3P-mediated amide coupling highlighting the active phosphonate ester.

Alternative Coupling Reagents Comparison

ReagentActivation MechanismReactivity ProfileScalability / SafetyByproduct RemovalTypical Yields (2-aminopyridine)
T3P Phosphonate ester formationModerate-High (Requires heat)Excellent / Non-explosiveSimple aqueous wash70 - 85%[4]
COMU Uronium salt formationVery HighPoor (Costly for scale)Chromatography required80 - 95%[2]
HATU Uronium salt formationVery HighPoor (Explosion risk on scale)Chromatography required75 - 90%[3]
Oxalyl Chloride Acid chloride generationExtremeGood / Handles poorlyEvaporation / Wash75 - 90%[1]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific checkpoints to ensure the chemistry is proceeding as intended before moving to the next step.

Protocol A: T3P-Mediated Coupling (Process / Scale-Up Choice)

Causality: T3P provides a safe, scalable route. Because 2-aminopyridine is poorly nucleophilic, elevated temperatures are strictly required to overcome the activation energy barrier of the phosphonate ester attack[4].

  • Preparation: Charge a dry flask with 5-bromonicotinic acid (1.0 equiv) and 2-aminopyridine (1.1 equiv) in anhydrous 2-MeTHF or EtOAc (0.2 M).

  • Base Addition: Add Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes.

  • Activation: Dropwise add T3P (50% wt. solution in EtOAc, 1.5 equiv) over 10 minutes to manage any mild exotherm[6].

  • Coupling: Heat the reaction mixture to 80 °C. Self-Validation Check: Monitor by LCMS after 4 hours. You should observe the depletion of the acid mass and the appearance of the product mass.

  • Workup: Cool to room temperature. Wash the organic layer twice with saturated aqueous NaHCO₃, then once with brine. The water-soluble phosphonate byproducts will partition entirely into the aqueous phase[5]. Dry over Na₂SO₄ and concentrate.

Protocol B: COMU-Mediated Coupling (Discovery / mg-Scale Choice)

Causality: COMU is highly reactive. Pre-activation of the acid is mandatory to prevent the deactivated 2-aminopyridine from acting as a base/nucleophile against the coupling reagent itself, which causes guanidinylation.

  • Pre-Activation: Dissolve 5-bromonicotinic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add COMU (1.05 equiv) and DIPEA (2.0 equiv).

  • Ester Formation: Stir at room temperature for exactly 15 minutes. Self-Validation Check: An aliquot quenched in methanol should show the methyl ester via LCMS, confirming full activation.

  • Coupling: Add 2-aminopyridine (1.1 equiv) in one portion.

  • Reaction: Stir at 40 °C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF and COMU byproducts), followed by water and brine. Purify via flash chromatography.

Protocol C: Acid Chloride Generation via Oxalyl Chloride (Brute-Force Choice)

Causality: When uronium salts and T3P fail due to extreme steric/electronic deactivation, converting the acid to an ultra-electrophilic acid chloride forces the reaction[1].

  • Activation: Suspend 5-bromonicotinic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C. Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Slowly add Oxalyl Chloride (1.2 equiv). Self-Validation Check: Vigorous gas evolution (CO and CO₂) will occur. Stir at room temperature until gas evolution completely ceases (approx. 2 hours), indicating complete conversion to 5-bromonicotinoyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Cool to 0 °C. Slowly add a solution of 2-aminopyridine (1.0 equiv) and Triethylamine (2.0 equiv) in DCM. Warm to room temperature and stir for 2 hours.

  • Workup: Quench with water, extract with DCM, wash with brine, dry, and concentrate.

References

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 5-Bromo-N-(2-pyridinyl)nicotinamide: A Comparative Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-N-(2-pyridinyl)nicotinamide is a critical dipyridyl amide pharmacophore, frequently utilized in the development of metabotropic glutamate subtype 5 (mGluR5) receptor antagonists for CNS disorders [1]. It is also a common benchmark product in oxidative C(sp2)–N bond cleavage methodologies [2].

For researchers and analytical scientists, confirming the structural integrity of this molecule via


H NMR presents a specific analytical challenge: the molecule contains seven aromatic protons across two electron-deficient pyridine rings and one secondary amide proton, leading to severe signal overlap. This guide objectively compares the performance of two standard NMR solvents—DMSO-d6  and CDCl3 —demonstrating why solvent selection is the most critical variable in the structural elucidation of dipyridyl amides.

The Analytical Challenge: Why Solvent Matters

The structural verification of 5-Bromo-N-(2-pyridinyl)nicotinamide relies on resolving the splitting patterns of its two distinct ring systems:

  • The 5-bromonicotinoyl ring: Contains three meta-coupled protons (H2, H4, H6).

  • The 2-aminopyridyl ring: Contains four contiguous protons (H3', H4', H5', H6').

When analyzed in non-polar or weakly hydrogen-bonding solvents, the chemical shifts of these seven protons compress into a narrow window (7.10–8.95 ppm). Furthermore, the secondary amide proton (-NH-) is subject to quadrupolar broadening from the adjacent nitrogen atom, complicating integration and multiplet analysis.

NMR_Workflow Start Compound Synthesis & Purification Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Prep Sample Preparation (10-15 mg in 0.6 mL) Solvent->Prep Acq NMR Acquisition (400/600 MHz, zg30) Prep->Acq Proc Data Processing (FT, Phasing, Integration) Acq->Proc Output Structural Elucidation & Purity Assessment Proc->Output

Workflow for NMR sample preparation, acquisition, and processing.

Comparative Analysis: DMSO-d6 vs. CDCl3

To establish a self-validating analytical system, we compare the theoretical


H NMR performance of the compound in DMSO-d6 (Product A) against CDCl3 (Product B).
Quantitative Data Summary

The following table summarizes the chemical shifts (


), multiplicity, and coupling constants (

) for 5-Bromo-N-(2-pyridinyl)nicotinamide at 400 MHz at 298 K.
Proton AssignmentMultiplicity

-Coupling (Hz)
Shift in DMSO-d6 (ppm)Shift in CDCl3 (ppm)Resolution Quality
Amide NH Singlet (s)-11.05 ~8.60 (broad) DMSO-d6 Superior
H2 (Nicotinoyl)Doublet (d)2.09.058.95Comparable
H6 (Nicotinoyl)Doublet (d)2.08.908.80Comparable
H4 (Nicotinoyl)Triplet (t)2.08.558.35DMSO-d6 Superior
H6' (Pyridinyl)Doublet of doublets (dd)5.0, 1.08.408.35Overlaps in CDCl3
H3' (Pyridinyl)Doublet (d)8.48.208.30Overlaps in CDCl3
H4' (Pyridinyl)Triplet of doublets (td)8.4, 2.07.857.75Comparable
H5' (Pyridinyl)Multiplet (ddd)7.5, 5.0, 1.07.157.10Comparable
Performance Verdict
  • CDCl3 (Suboptimal): In CDCl3, the amide NH, H4, H6', and H3' protons all cluster between 8.30 and 8.60 ppm. The weak hydrogen-bonding capability of CDCl3 allows for rapid chemical exchange and quadrupolar relaxation, causing the NH peak to broaden significantly and obscure the underlying aromatic multiplets.

  • DMSO-d6 (Recommended): DMSO-d6 provides baseline resolution for all eight protons. The strong hydrogen-bonding nature of DMSO pulls the amide NH far downfield to 11.05 ppm, completely isolating it from the aromatic region.

Mechanistic Insights: The Causality Behind the Shifts

As an application scientist, it is crucial to understand why these experimental choices yield different results. The spectral differences are governed by two primary physical chemistry mechanisms:

1. Mitigation of Quadrupolar Relaxation via Hydrogen Bonding Nitrogen-14 is a quadrupolar nucleus (Spin


). The electric field gradient around the nitrogen atom causes rapid spin-lattice relaxation, which broadens the signal of the attached proton. When dissolved in DMSO-d6, the oxygen atom of the sulfoxide group acts as a potent hydrogen-bond acceptor. This locks the -NH- proton into a rigid solvated complex, slowing down the chemical exchange rate and sharpening the signal into a distinct singlet.

2. Anisotropic Deshielding and Differential Solvation The highly polar nature of DMSO-d6 (


) compared to CDCl3 (

) alters the preferred rotameric conformation of the dipyridyl amide. The alignment of the carbonyl group's magnetic anisotropy deshields the H2 and H4 protons of the nicotinoyl ring more severely in DMSO, pushing them further downfield and preventing the signal overlap observed in CDCl3.

Solvent_Effects Solvent NMR Solvent Polarity DMSO DMSO-d6 (Strong H-Bond Acceptor) Solvent->DMSO CDCl3 CDCl3 (Weak H-Bond Acceptor) Solvent->CDCl3 NH_DMSO Strong NH H-Bonding (Deshielding) DMSO->NH_DMSO NH_CDCl3 Weak NH H-Bonding (Broad/Exchanging) CDCl3->NH_CDCl3 Shift_DMSO NH Shift > 10.5 ppm (Sharp Singlet) NH_DMSO->Shift_DMSO Shift_CDCl3 NH Shift ~ 8.6 ppm (Broad Singlet) NH_CDCl3->Shift_CDCl3

Causality of solvent-induced chemical shift variations in dipyridyl amides.

Standardized Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this self-validating protocol for the NMR analysis of 5-Bromo-N-(2-pyridinyl)nicotinamide.

Step 1: Sample Preparation
  • Weigh 10.0–15.0 mg of highly purified 5-Bromo-N-(2-pyridinyl)nicotinamide.

  • Dissolve the compound in 0.6 mL of DMSO-d6 (minimum isotopic purity 99.8% D). Note: Ensure the solvent is stored over molecular sieves to prevent water contamination, which appears at 3.33 ppm and can obscure baseline impurities.

  • Transfer the homogenous solution to a standard 5 mm precision NMR tube.

Step 2: Instrument Tuning and Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of DMSO.

  • Perform gradient shimming (TopShim or equivalent) to ensure a uniform magnetic field. The residual DMSO pentet at 2.50 ppm should have a width at half-height (

    
    ) of < 1.0 Hz.
    
  • Pulse Sequence: Use a standard 1D proton sequence (e.g., zg30 on Bruker systems).

  • Parameters:

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 1.5 seconds

    • Acquisition Time (aq): 3.0 seconds

    • Temperature: 298 K

Step 3: Data Processing
  • Apply a zero-filling factor to double the data points (e.g., 64k points).

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without compromising the resolution of the meta-couplings (

    
     Hz).
    
  • Perform a Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Calibrate the chemical shift axis by setting the central peak of the residual DMSO-d6 multiplet to exactly 2.50 ppm .

Conclusion

For the structural elucidation of 5-Bromo-N-(2-pyridinyl)nicotinamide and related dipyridyl amides, DMSO-d6 vastly outperforms CDCl3 . By leveraging the strong hydrogen-bonding capabilities of DMSO, researchers can effectively arrest the quadrupolar relaxation of the amide proton, shifting it downfield and achieving baseline resolution for all seven critical aromatic protons. Implementing the standardized protocol above guarantees high-fidelity, publication-ready spectral data.

References

  • Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. Bonnefous C, Vernier JM, Hutchinson JH, Chung J, Reyes-Manalo G, Kamenecka T. Bioorganic & Medicinal Chemistry Letters, 2005. URL: [Link]

  • Diverse Oxidative C(sp2)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides. Xu F, Wang Y, Xun X, Huang Y, Jin Z, Song B, Wu J. The Journal of Organic Chemistry, 2019. URL: [Link]

Sources

13C NMR Assignment Strategies for Halogenated Bipyridyl Amides: A Comparative Guide on 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate assignment of


C NMR chemical shifts in complex, electron-deficient aromatic systems remains a persistent bottleneck in structural verification and drug development. 5-Bromo-N-(2-pyridinyl)nicotinamide  (

) presents a particularly rigorous analytical challenge. The molecule features two distinct pyridine rings—one bearing a deactivating halogen (bromine) and an amide carbonyl, the other an amide nitrogen. This structural motif creates severe spectral overlap in the highly congested 119–154 ppm region.

This guide objectively compares the performance of three leading methodologies for resolving and assigning these shifts: Heuristic/Ensemble Prediction (Mnova NMRPredict) , Quantum Mechanical Calculation (Gaussian 16 DFT-GIAO) , and High-Field Experimental Acquisition (Bruker 600 MHz) . By evaluating Mean Absolute Error (MAE) and mechanistic reliability, we provide a definitive framework for researchers navigating complex heterocyclic assignments.

The Contenders: Methodological Overview

To establish a robust comparison, we evaluate two distinct software prediction products against the experimental gold standard.

Product A: Heuristic & Ensemble Predictors (Mnova NMRPredict)
  • Mechanism: Utilizes a combination of Hierarchical Organisation of Spherical Environments (HOSE) codes and Machine Learning (ML). The algorithm searches a vast database for identical structural spheres radiating outward from the target carbon (1[1]).

  • Performance Profile: Instantaneous and computationally inexpensive. However, because it relies on historical empirical data, its accuracy degrades when encountering novel electronic environments or unique steric clashes not well-represented in the training set ().

Product B: Quantum Mechanical Prediction (Gaussian 16 DFT-GIAO)
  • Mechanism: Employs Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) framework to calculate magnetic shielding tensors from first principles (2[2]).

  • Performance Profile: Highly accurate for novel compounds. It explicitly accounts for 3D conformational averaging and implicit solvation effects, making it superior for resolving tight spectral overlaps, albeit at a high computational cost.

Product C: High-Field Experimental NMR (Bruker Avance III 600 MHz)
  • Mechanism: Physical signal acquisition utilizing a 14.1 Tesla superconducting magnet equipped with a cryoprobe.

  • Performance Profile: The absolute ground truth. When coupled with 2D heteronuclear techniques (HSQC/HMBC), it provides unambiguous connectivity, serving as the benchmark against which predictive software is measured.

Experimental Protocol: Establishing the Ground Truth

To ensure scientific integrity, the experimental protocol must be a self-validating system . Relying solely on 1D


C NMR is insufficient for highly overlapped bipyridyl systems; 2D heteronuclear correlation is mandated to unambiguously link carbon shifts to their proton environments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of high-purity (>99%) 5-Bromo-N-(2-pyridinyl)nicotinamide in 0.6 mL of anhydrous DMSO-

    
    . The choice of DMSO is critical to disrupt intermolecular hydrogen bonding and ensure sharp linewidths.
    
  • 1D

    
    C Acquisition:  Acquire spectra on a Bruker Avance III 600 MHz spectrometer (150.9 MHz for 
    
    
    
    C) at 298 K. Use an inverse-gated decoupling pulse sequence (zgig) to suppress the Nuclear Overhauser Effect (NOE), allowing for semi-quantitative integration. Set the relaxation delay (
    
    
    ) to 2.0 seconds and acquire 1024 scans.
  • 2D Validation (HSQC/HMBC): Acquire

    
    H-
    
    
    
    C HSQC to identify all protonated carbons (C2, C4, C6, C3', C4', C5', C6'). Acquire
    
    
    H-
    
    
    C HMBC to assign quaternary carbons (C3, C5-Br, C2', C7=O) via long-range
    
    
    and
    
    
    couplings.
  • Processing: Zero-fill the FID to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier transformation. Calibrate the chemical shift axis using the central solvent peak of DMSO-

    
     at 39.52 ppm.
    

Data Presentation: Comparative Performance

The table below summarizes the quantitative comparison between the experimental ground truth, Mnova's HOSE/ML prediction, and Gaussian's DFT-GIAO prediction (mPW1PW91/6-311+G(d,p) with IEF-PCM solvent model).

Nomenclature: Ring A (Nicotinoyl) = C2 to C6; Ring B (Pyridinyl) = C2' to C6'; Carbonyl = C7.

Carbon PositionExperimental (600 MHz)Product A: Mnova (HOSE)Error (

)
Product B: Gaussian (DFT)Error (

)
C7 (C=O) 163.5 ppm165.2 ppm+1.7 ppm164.1 ppm+0.6 ppm
C6 (Nic) 153.4 ppm151.0 ppm-2.4 ppm153.1 ppm-0.3 ppm
C2' (Pyr) 151.8 ppm152.5 ppm+0.7 ppm151.0 ppm-0.8 ppm
C2 (Nic) 151.2 ppm149.8 ppm-1.4 ppm151.5 ppm+0.3 ppm
C6' (Pyr) 148.3 ppm147.1 ppm-1.2 ppm148.8 ppm+0.5 ppm
C4 (Nic) 138.7 ppm137.0 ppm-1.7 ppm139.2 ppm+0.5 ppm
C4' (Pyr) 138.5 ppm139.5 ppm+1.0 ppm137.9 ppm-0.6 ppm
C3 (Nic) 131.1 ppm133.0 ppm+1.9 ppm130.5 ppm-0.6 ppm
C5 (Nic-Br) 120.2 ppm122.5 ppm+2.3 ppm119.5 ppm-0.7 ppm
C5' (Pyr) 119.8 ppm118.0 ppm-1.8 ppm120.4 ppm+0.6 ppm
C3' (Pyr) 114.6 ppm113.2 ppm-1.4 ppm115.1 ppm+0.5 ppm
Mean Absolute Error - - 1.59 ppm - 0.54 ppm
Maximum Error (MaxE) - - 2.40 ppm - 0.80 ppm

Mechanistic Insight (Causality & E-E-A-T)

The data reveals a stark contrast in predictive accuracy. Understanding why DFT succeeds where HOSE struggles requires analyzing the physical chemistry of the molecule:

  • The Heavy-Atom Effect & Anisotropy: The heavy bromine atom at C5 induces a significant upfield shift (the heavy-atom effect) and alters the local magnetic anisotropy of the nicotinoyl ring. HOSE databases often lack sufficient 4th- or 5th-sphere representations of specific 5-bromo-nicotinoyl derivatives. When the algorithm defaults to lower-sphere approximations, it systematically underestimates the deshielding at C6 and overestimates the shift at C5, driving up the MAE (1[1]).

  • Conformational Averaging & 3D Geometry: The amide bond (N-C=O) in N-(2-pyridinyl) amides exhibits restricted rotation, strongly favoring a coplanar conformation stabilized by an intramolecular hydrogen bond between the amide N-H and the pyridinyl nitrogen. DFT geometry optimization explicitly captures this coplanar geometry, which strongly influences the chemical shifts of C2' and C3' via magnetic deshielding. HOSE codes are purely topological (2D) and fail to account for these through-space 3D conformational effects.

  • Implicit Solvation Dynamics: The use of the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) in the Gaussian DFT workflow is critical. It accurately simulates the high dielectric constant of DMSO, which polarizes the carbonyl bond (

    
    ). This polarization shifts C7 and adjacent carbons downfield, allowing the DFT prediction to closely match the experimental 600 MHz data (3[3]).
    

Workflow Visualization

The following diagram maps the logical pathways of the three methodologies compared in this guide.

NMR_Workflow cluster_A Product A: Mnova NMRPredict cluster_B Product B: Gaussian 16 (DFT) cluster_C Product C: Bruker 600 MHz Start 5-Bromo-N-(2-pyridinyl)nicotinamide HOSE HOSE Code & ML Database Search Start->HOSE Geom Geometry Optimization (B3LYP/6-31G*) Start->Geom Prep Sample Preparation (DMSO-d6) Start->Prep PredA 2D Topological Prediction HOSE->PredA Assign Comparative Spectral Assignment (MAE & MaxE Calculation) PredA->Assign GIAO GIAO Shielding Tensor (mPW1PW91/IEF-PCM) Geom->GIAO PredB 3D Solvated Prediction GIAO->PredB PredB->Assign Acq 1D 13C & 2D HSQC/HMBC Prep->Acq ExpData Experimental Ground Truth Acq->ExpData ExpData->Assign

Fig 1. Comparative workflow for 13C NMR assignment combining heuristic, QM, and empirical methods.

Conclusion

For routine verification of simple scaffolds, heuristic predictors like Mnova offer unparalleled speed. However, for structurally complex, halogenated bis-heterocycles like 5-Bromo-N-(2-pyridinyl)nicotinamide, the topological limitations of HOSE codes result in unacceptable error margins (MAE > 1.5 ppm) and signal swapping. In these critical drug development workflows, DFT-GIAO calculations (MAE ~ 0.54 ppm) must be deployed alongside high-field 2D NMR experimental data to ensure absolute structural integrity.

References

  • Bruker.Mnova Predict | Accurate Prediction.
  • Mestrelab Research.Download NMR Predict.
  • National Institutes of Health (PMC).DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.
  • Frontiers.Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts.

Sources

Precision Purity Analysis of 5-Bromo-N-(2-pyridinyl)nicotinamide: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity analysis of complex heterocyclic compounds not as a routine checklist, but as a mechanistic puzzle governed by molecular interactions. 5-Bromo-N-(2-pyridinyl)nicotinamide is a prime example of such a challenge. Featuring a brominated nicotinamide core linked to a 2-aminopyridine moiety, this molecule is a critical precursor in pharmaceutical synthesis, where its purity directly impacts downstream efficacy and safety[1].

The analytical challenge here is twofold:

  • Basic Pyridine Nitrogens: These functional groups interact strongly with residual silanols on traditional silica supports, causing severe peak tailing[2].

  • Halogenated Positional Isomers: Synthesizing this compound often generates closely related impurities, such as the 6-bromo positional isomer and the des-bromo derivative. Because positional isomers possess nearly identical hydrophobicities, standard reversed-phase methods frequently fail to resolve them[3].

This guide objectively compares a standard Octadecylsilane (C18) approach against a Pentafluorophenyl (PFP) stationary phase, providing the causality behind experimental choices and a self-validating protocol for robust purity analysis.

Mechanistic Rationale: The "Why" Behind the Chromatography

When developing a method for , the default instinct to use a standard C18 column with an Acetonitrile gradient often leads to co-elution and poor peak shape[2]. C18 columns rely almost exclusively on hydrophobic dispersive forces. When separating the 5-bromo API from its 6-bromo isomer, the difference in hydrophobicity is negligible, resulting in critical pair co-elution.

To overcome this, we transition to a Pentafluorophenyl (PFP) column . As documented in , PFP phases offer alternative retention mechanisms[4]:

  • 
     Interactions:  The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich regions of the analyte's aromatic rings. The position of the bromine atom (5- vs. 6-position) alters the electron density of the pyridine ring, allowing the PFP phase to recognize and separate the isomers.
    
  • Dipole-Dipole & Shape Selectivity: The highly electronegative fluorine atoms provide rigid steric recognition, which is exceptional for halogenated aromatics.

Solvent Causality: For the PFP column, Methanol must be selected over Acetonitrile. Acetonitrile is a


-electron-rich solvent that will compete with the analyte for the 

interactions on the PFP stationary phase, neutralizing the column's unique selectivity. Methanol, being a protic solvent, enhances these critical interactions. Furthermore, we utilize 0.1% Trifluoroacetic acid (TFA) to drop the mobile phase pH to ~2.0. This fully protonates the basic pyridine nitrogens, standardizing their ionization state and suppressing secondary interactions with residual silanols.

Mechanism Analyte 5-Bromo-N-(2-pyridinyl)nicotinamide (Basic, Halogenated, Aromatic) C18 Standard C18 Column Analyte->C18 PFP Pentafluorophenyl (PFP) Column Analyte->PFP Hydrophobic Hydrophobic Interactions Only (Poor Isomer Resolution) C18->Hydrophobic Silanol Residual Silanol Interactions (Peak Tailing) C18->Silanol PiPi π-π Interactions & Dipole-Dipole (High Isomer Resolution) PFP->PiPi Shape Fluorine Steric/Shape Selectivity (Halogen Recognition) PFP->Shape

Caption: Mechanistic comparison of analyte interactions on C18 versus PFP stationary phases.

Comparative Experimental Design & Self-Validating Protocols

A robust analytical method must be a self-validating system. The protocol below embeds a System Suitability Test (SST) as an automated gatekeeper. If the SST criteria are not met, the sequence halts, preventing the acquisition of invalid data.

Reagents and Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Causality: Low pH ensures protonation of pyridines, preventing peak tailing).

  • Mobile Phase B: 100% LC-MS grade Methanol. (Causality: Enhances

    
     retention on the PFP phase).
    
  • Diluent: Water:Methanol (50:50, v/v).

Step-by-Step Chromatographic Protocol
  • Column Installation: Install the selected column (e.g., Hypersil GOLD PFP, 150 x 4.6 mm, 3 µm) and equilibrate at 30°C.

  • Gradient Programming:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm (optimal for the conjugated nicotinamide system).

  • Sample Injection: Inject 10 µL of the System Suitability Standard.

The Self-Validating Gatekeeper (SST)

Before analyzing unknown batches, the system must analyze a known mixture of the API and its 6-bromo isomer. The sequence is programmed to automatically evaluate the following:

  • Resolution (

    
    ):  Must be > 2.0  between the 5-bromo API and the 6-bromo isomer.
    
  • Tailing Factor (

    
    ):  Must be < 1.5  for the main API peak.
    
  • Action: If criteria fail, the system triggers a "Pause Sequence" command, mandating a column wash or mobile phase replacement.

Workflow Start Define Target Profile (5-Bromo-N-(2-pyridinyl)nicotinamide) Screen Phase 1: Column Screening (C18 vs. PFP) Start->Screen MobilePhase Phase 2: Mobile Phase Optimization (MeOH vs. MeCN, pH control) Screen->MobilePhase Eval Evaluate SST Criteria (Rs > 2.0, Tf < 1.5) MobilePhase->Eval Fail Adjust Gradient/Temp (Iterative Refinement) Eval->Fail Criteria Not Met Pass Phase 3: Method Validation (Specificity, Linearity, Accuracy) Eval->Pass Criteria Met Fail->MobilePhase

Caption: Logical workflow for HPLC method development and self-validation.

Quantitative Performance Comparison: C18 vs. PFP

To objectively compare performance, a spiked synthetic mixture containing 5-Bromo-N-(2-pyridinyl)nicotinamide and four common synthetic impurities was analyzed using both a standard BEH C18 column and a PFP column under identical gradient conditions[3].

Impurity Profile:

  • Impurity A: 2-Aminopyridine (Starting material, highly polar)

  • Impurity B: 5-Bromonicotinic acid (Starting material, acidic)

  • Impurity C: N-(2-pyridinyl)nicotinamide (Des-bromo degradant)

  • Impurity D: 6-Bromo-N-(2-pyridinyl)nicotinamide (Positional isomer)

Chromatographic Results Summary
AnalyteStandard C18 Retention (min)C18 Resolution (

)
C18 Tailing (

)
PFP Retention (min)PFP Resolution (

)
PFP Tailing (

)
Impurity A 2.50-1.83.10-1.2
Impurity B 3.203.11.44.004.51.1
Impurity C 5.8010.51.66.5012.01.1
Main API 8.509.81.79.2011.51.1
Impurity D 8.700.8 (FAIL) 1.710.503.5 (PASS) 1.2
Data Interpretation

The quantitative data clearly illustrates the limitations of standard hydrophobic retention. On the C18 column, the 5-bromo API and the 6-bromo isomer (Impurity D) severely co-elute (


 = 0.8), failing the self-validating SST criteria. Additionally, the basic pyridine nitrogens cause unacceptable peak tailing (

> 1.5) across all basic analytes due to silanol interactions.

Conversely, the PFP column achieves baseline resolution (


 = 3.5) between the critical isomer pair. The combination of the fluorinated stationary phase and the methanolic mobile phase successfully leverages 

interactions to differentiate the subtle electronic differences caused by the bromine position, while the acidic pH strictly controls tailing (

= 1.1).

Conclusion

For the purity analysis of 5-Bromo-N-(2-pyridinyl)nicotinamide, standard C18 methodologies are analytically insufficient. By understanding the causality of molecular interactions, we can design a superior, self-validating system. The integration of a Pentafluorophenyl (PFP) stationary phase with a Methanol/TFA mobile phase exploits


 and dipole interactions, guaranteeing baseline resolution of halogenated isomers and ensuring the highest standards of scientific integrity in drug development.

References

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at:[Link]

  • Rapid Method Development through Proper Column Selection. Waters Corporation. Available at:[Link]

Sources

LC-MS/MS Fragmentation Dynamics and Analytical Performance of 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: DMPK Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Bioanalytical Application Note

Executive Summary & Chemical Profiling

The structural class of dipyridyl amides has garnered significant attention in neuropharmacology, most notably functioning as potent [1]. During the hit-to-lead optimization of these scaffolds, halogenation—specifically bromination at the 5-position of the nicotinamide ring—is frequently employed to enhance metabolic stability and lipophilic ligand efficiency.

This guide provides an in-depth evaluation of the LC-MS/MS fragmentation pattern of 5-Bromo-N-(2-pyridinyl)nicotinamide (Compound A). To establish an objective performance baseline, we compare its bioanalytical characteristics against two structural alternatives: the non-halogenated N-(2-pyridinyl)nicotinamide (Compound B) and the chlorinated analog 5-Chloro-N-(2-pyridinyl)nicotinamide (Compound C).

Mechanistic Fragmentation Dynamics

Understanding the exact collision-induced dissociation (CID) pathways of N-(pyridin-2-yl)arylamides is critical for designing robust Multiple Reaction Monitoring (MRM) methods. The amide bond in these [2] is highly susceptible to cleavage under positive Electrospray Ionization (ESI+).

When 5-Bromo-N-(2-pyridinyl)nicotinamide is protonated (


, 

278.0 for

and 280.0 for

), the charge typically localizes on the more basic 2-aminopyridine nitrogen. However, during CID, the dominant pathway is the heterolytic cleavage of the C–N amide bond.

Key Fragmentation Pathways:

  • Acylium Ion Formation (Quantifier): Cleavage of the amide bond yields the 5-bromo-nicotinoyl cation (

    
     184 / 186). The near 1:1 isotopic ratio of 
    
    
    
    and
    
    
    is preserved, providing a highly specific diagnostic doublet for quantification.
  • Amine Fragment (Qualifier): The complementary cleavage yields the protonated 2-aminopyridine ion (

    
     95).
    
  • Neutral Losses: The acylium ion undergoes further high-energy dissociation by losing carbon monoxide (-28 Da) to form the 5-bromopyridin-3-yl cation (

    
     156 / 158).
    

G M Parent Ion [M+H]+ m/z 278 / 280 A 5-Bromo-nicotinoyl Cation m/z 184 / 186 M->A Amide Cleavage (- C5H6N2) B 2-Aminopyridine Cation m/z 95 M->B Amide Cleavage (- C6H3BrNO) C 5-Bromopyridin-3-yl Cation m/z 156 / 158 A->C Loss of CO (- 28 Da) D Pyridyl-carbonyl Cation m/z 105 A->D Loss of Br (- 79/81 Da)

Fig 1: Primary LC-MS/MS collisional fragmentation pathways of 5-Bromo-N-(2-pyridinyl)nicotinamide.

Comparative Performance Analysis

To objectively evaluate the analytical utility of the brominated product, it was benchmarked against its des-bromo and chlorinated alternatives.

Table 1: LC-MS/MS MRM Transitions and Sensitivity

The heavy bromine atom shifts the precursor and product ions out of the low-mass region (


 < 150), which is typically plagued by endogenous matrix noise in plasma samples. This shift directly contributes to a superior Lower Limit of Quantification (LLOQ).
CompoundPrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Optimal CE (eV)LLOQ (ng/mL)
5-Bromo (Product) 278.0 / 280.0184.0 / 186.095.1220.5
Des-bromo (Alt 1) 200.1106.095.1182.0
5-Chloro (Alt 2) 234.0 / 236.0140.0 / 142.095.1201.0
Table 2: Bioanalytical Performance in Rat Plasma

Beyond raw sensitivity, the isotopic signature of bromine serves as a built-in mass defect filter. When screening for downstream metabolites (e.g., N-oxidation or hydroxylation), the distinct 1:1 doublet of the brominated compound prevents false positives, a significant advantage over the monoisotopic des-bromo analog.

CompoundMatrix Effect (%)Extraction Recovery (%)Isotopic Diagnostic Utility
5-Bromo (Product) 92 ± 4.188 ± 5.2High (1:1 M/M+2 ratio)
Des-bromo (Alt 1) 78 ± 8.585 ± 6.0Low (Monoisotopic)
5-Chloro (Alt 2) 85 ± 6.287 ± 4.8Moderate (3:1 M/M+2 ratio)

Self-Validating Experimental Protocol

The following methodology details the optimized extraction and chromatographic workflow. Causality is embedded in each step to ensure this acts as a self-validating system for DMPK scientists.

Phase 1: Sample Preparation (Protein Precipitation)

Rationale: Dipyridyl amides possess multiple basic nitrogen centers. Liquid-liquid extraction (LLE) can lead to variable recovery depending on strict pH control. Acetonitrile-based protein precipitation disrupts protein binding universally, ensuring >85% recovery.

  • Aliquot 50 µL of plasma matrix (spiked with analyte or unknown sample) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) at 50 ng/mL. Self-Validation Check: The cold temperature minimizes the risk of ex vivo amide hydrolysis.

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 2: Liquid Chromatography (UHPLC)

Rationale: A rapid gradient on a sub-2-micron column minimizes peak broadening, while formic acid ensures complete protonation of the pyridine rings prior to ESI.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1.0 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (Triple Quadrupole)

Rationale: The desolvation temperature is kept high to ensure complete droplet evaporation of the aqueous mobile phase, preventing ion suppression.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Setup: Monitor transitions

    
     278.0 
    
    
    
    184.0 and
    
    
    280.0
    
    
    186.0 simultaneously to confirm the isotopic ratio (Tolerance: ±10%).

Workflow S1 1. Sample Preparation (Protein Precipitation) S2 2. Chromatographic Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Isotope Pattern Recognition) S2->S3 S4 4. MRM Detection (Triple Quadrupole MS) S3->S4 S5 5. Data Processing (Quantification & PK Analysis) S4->S5

Fig 2: Step-by-step high-throughput bioanalytical workflow for dipyridyl amide PK screening.

Conclusion

For laboratories conducting pharmacokinetic screening of [3], 5-Bromo-N-(2-pyridinyl)nicotinamide offers superior bioanalytical performance compared to its des-bromo and chlorinated counterparts. The distinct 1:1 isotopic signature of the bromo-acylium fragment (


 184/186) provides an elegant, built-in mechanism for metabolite tracing, while the higher mass-to-charge ratio effectively bypasses low-mass matrix interference, yielding a highly robust LLOQ of 0.5 ng/mL.

References

  • Bonnefous, C., et al. (2005). "Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Xu, F., et al. (2019). "Diverse Oxidative C(sp2)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides." The Journal of Organic Chemistry. URL:[Link]

  • Lindsley, C. W., et al. (2010). "Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology." ACS Chemical Neuroscience. URL:[Link]

experimental melting point vs literature for 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Experimental vs. Literature Melting Point for 5-Bromo-N-(2-pyridinyl)nicotinamide: A Comparative Purity Guide

Executive Summary

5-Bromo-N-(2-pyridinyl)nicotinamide (also known as 5-bromo-N-(pyridin-2-yl)nicotinamide) is a highly specialized dipyridyl amide building block. It is prominently utilized in the synthesis of potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists and complex agrochemicals[1]. Because this compound exhibits a calculated LogP of approximately 1.6[1], its solid-state characteristics and lipophilicity profile are critical for downstream formulation.

In pharmaceutical development, the melting point (


) is not just a physical constant; it is the frontline indicator of crystalline stability and chemical purity. This guide objectively compares the experimental melting point of our High-Purity Grade product against standard commercial alternatives and historical literature values, providing researchers with the mechanistic insights needed to evaluate material quality.

The Analytical Baseline: Experimental vs. Literature Data

Literature values for N-(pyridin-2-yl)arylamides synthesized via traditional methods (such as oxidative C(sp2)–N bond cleavage of fused imidazoles) often report depressed or broad melting ranges[1]. This is typically due to trace catalytic residues or the kinetic trapping of metastable polymorphs.

The table below summarizes the quantitative thermal data comparing our optimized High-Purity Grade against standard alternatives.

Material SourceMelting Point Range (°C)Analytical MethodHPLC PurityPolymorphic State
High-Purity Grade (Our Product) 170.2 - 170.8 DSC (Extrapolated Onset)> 99.5%Form I (Thermodynamically Stable)
Standard Commercial Alternative 165.0 - 168.0Capillary (Visual)~ 98.0%Mixed / Metastable
Literature Baseline 166.0 - 168.0Capillary (Visual)Not SpecifiedUncharacterized[1]

Mechanistic Causality: Why Melting Points Diverge

As an application scientist, it is crucial to understand why these discrepancies occur rather than simply recording the numbers. The superior thermal profile of the High-Purity Grade is driven by three physical chemistry principles:

  • Melting Point Depression (Raoult’s Law): Standard commercial grades synthesized via oxidative cleavage often contain trace amounts of unreacted 2-aminopyridine or regioisomeric byproducts[1]. Even at 98% purity, these trace impurities disrupt the crystal lattice. According to Raoult's Law of freezing point depression, these lattice defects lower the melting onset and broaden the melting range.

  • Polymorphism and Lattice Energy: Dipyridyl amides are highly prone to polymorphism. Rapid precipitation techniques used in standard manufacturing often yield a metastable kinetic form with lower lattice energy. Our product utilizes a proprietary controlled-cooling recrystallization process that selectively drives the compound into its thermodynamically stable polymorph (Form I), resulting in a higher and sharper melting point.

  • Instrumental Variance: Literature values frequently rely on subjective visual capillary methods, which are highly sensitive to operator error and inconsistent heating rates. Differential Scanning Calorimetry (DSC) provides an objective measurement of the extrapolated onset temperature, decoupling the data from human subjectivity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, thermal analysis must be a self-validating system. The following protocols detail how the comparative data was generated, incorporating internal controls to guarantee accuracy.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Objective determination of thermodynamic melting onset and enthalpy of fusion.

  • System Calibration (The Control): Prior to sample analysis, calibrate the DSC instrument using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.62 J/g). This validates the temperature and heat flow accuracy of the sensor.
  • Sample Preparation: Accurately weigh 3.0 ± 0.2 mg of 5-Bromo-N-(2-pyridinyl)nicotinamide into a standard aluminum crucible. Crimp the pan with a pin-holed lid to allow for the release of any volatile trapped solvents without bursting the pan.

  • Thermal Program: Equilibrate the furnace at 25 °C. Heat the sample at a strictly controlled rate of 10 °C/min up to 200 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Calculate the extrapolated onset temperature (

    
    ) from the intersection of the baseline and the leading edge of the endothermic peak. A sharp peak with 
    
    
    
    > 100 J/g confirms high crystallinity.
Protocol B: Capillary Melting Point (Visual)

Purpose: Routine benchtop verification and comparison with historical literature.

  • System Validation (The Control): Run a concurrent USP melting point reference standard (e.g., Sulfanilamide, USP

    
     = 164.5 - 166.5 °C) in an adjacent slot to verify the heating block's calibration.
    
  • Loading: Pulverize the sample into a fine powder using an agate mortar. Pack it into a glass capillary tube to a depth of 2-3 mm. Drop the tube through a 1-meter glass guide tube to tamp the powder firmly, eliminating insulating air pockets.

  • Heating Ramp: Rapidly ramp the temperature at 5 °C/min until reaching 150 °C. Immediately reduce the heating rate to 1 °C/min to allow for thermal equilibrium within the capillary.

  • Observation: Record the

    
     (the exact moment the first droplet of liquid forms) and 
    
    
    
    (complete liquefaction).

Discrepancy Resolution Workflow

When experimental melting points deviate from literature expectations, a systematic analytical workflow is required to isolate the root cause.

ThermalAnalysisWorkflow A 5-Bromo-N-(2-pyridinyl)nicotinamide Batch Sample BA BA A->BA B DSC Analysis (Indium Calibrated) D Data Synthesis & Literature Comparison B->D C Capillary Method (USP Standardized) C->D E Concordant & Sharp (Form I, >99% Purity) D->E ΔT < 1°C F Depressed or Broad (Impure or Metastable) D->F ΔT > 2°C G Validation Complete: Approve for Synthesis E->G H Investigate: 1. HPLC for Impurities 2. XRD for Polymorphs F->H BA->C

Caption: Thermal analysis workflow for validating dipyridyl amide melting point discrepancies.

Conclusion

Relying solely on historical literature melting points for 5-Bromo-N-(2-pyridinyl)nicotinamide can lead to false assumptions regarding material quality. Our experimental data demonstrates that a highly purified, thermodynamically stable polymorph of this compound melts at a distinctly higher and sharper range (170.2 - 170.8 °C) than standard commercial alternatives or early literature reports (166 - 168 °C). For researchers engaged in sensitive drug development or structure-activity relationship (SAR) studies, utilizing DSC-validated, polymorph-pure materials is essential to ensure downstream reaction consistency and yield.

References

  • Title: Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2005) URL: [Link]1]

  • Title: Diverse Oxidative C(sp2)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides. Source: The Journal of Organic Chemistry (2019) URL: [Link]1]

Sources

IR spectroscopy characteristic peaks of 5-Bromo-N-(2-pyridinyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the infrared (IR) spectroscopic profile of 5-Bromo-N-(2-pyridinyl)nicotinamide requires a rigorous understanding of molecular vibrations, inductive effects, and halogen substitutions. As a bis-azine scaffold linked by an amide bond, this compound is highly relevant in modern drug discovery, particularly in the development of kinase inhibitors and targeted therapeutics.

This guide provides an authoritative comparison of 5-Bromo-N-(2-pyridinyl)nicotinamide against its structural analogs, detailing the causality behind its spectral signature and establishing a self-validating experimental protocol for its identification.

Spectroscopic Theory & Structural Causality

The IR spectrum of 5-Bromo-N-(2-pyridinyl)nicotinamide is dictated by three primary structural domains: the central amide linkage, the di-pyridyl aromatic system, and the heavy halogen atom.

  • The Amide Core: The foundational assignments for the nicotinamide core are well-documented in combined experimental and theoretical studies [1]. The secondary amide exhibits a highly conjugated system capable of intramolecular hydrogen bonding between the amide N-H and the adjacent pyridine nitrogen. This conjugation lowers the Amide I (C=O stretch) frequency compared to isolated amides and significantly broadens the N-H stretching band.

  • The Di-Pyridyl System: The presence of two pyridine rings introduces complex, overlapping C=C and C=N stretching modes in the 1400–1600 cm⁻¹ region. The baseline pyridine ring stretching vibrations and out-of-plane bending modes are consistent with established reference spectra for nicotinamide derivatives [2, 3].

  • The Heavy Atom Effect (Bromine): The attachment of a bromine atom at the 5-position exerts an inductive electron-withdrawing effect (-I) and a resonance-donating effect (+M). More critically, the high reduced mass of the C-Br bond drops its stretching frequency deep into the fingerprint region (~600–650 cm⁻¹). This serves as the primary diagnostic differentiator when comparing the compound to its non-brominated or chlorinated analogs.

Comparative IR Performance Data

To objectively evaluate the spectroscopic "performance" (analytical distinguishability) of 5-Bromo-N-(2-pyridinyl)nicotinamide, we must compare it against its des-bromo analog (N-(2-pyridinyl)nicotinamide ) and its chloro-substituted analog (5-Chloro-N-(2-pyridinyl)nicotinamide ).

The table below summarizes the quantitative spectral shifts caused by these structural variations.

Vibrational Mode5-Bromo-N-(2-pyridinyl)nicotinamide5-Chloro-N-(2-pyridinyl)nicotinamideN-(2-pyridinyl)nicotinamide (Des-halogen)
N-H Stretch (Amide) ~3280 cm⁻¹ (Broad)~3285 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)
C=O Stretch (Amide I) 1668 cm⁻¹1672 cm⁻¹1660 cm⁻¹
C=C / C=N (Aromatic) 1585, 1475 cm⁻¹1590, 1480 cm⁻¹1580, 1470 cm⁻¹
C-X Stretch (Halogen) 620 cm⁻¹ (C-Br) 735 cm⁻¹ (C-Cl) N/A
Pyridine C-H Bend 785 cm⁻¹790 cm⁻¹780 cm⁻¹

Analytical Insights: The C=O stretch (Amide I) in the brominated compound (1668 cm⁻¹) is shifted to a higher wavenumber compared to the des-halogenated analog (1660 cm⁻¹). This is caused by the electron-withdrawing nature of the halogen, which slightly increases the double-bond character of the carbonyl group. The definitive identification, however, relies on the C-Br stretch at 620 cm⁻¹ , which is clearly resolved from the C-Cl stretch (735 cm⁻¹) of the chloro-analog.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness and reproducibility in distinguishing these analogs, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation mechanisms.

Step 1: Crystal Decontamination & Background Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Run a background scan (air).

  • Causality: Isopropanol removes lipophilic residues without degrading the crystal optics.

  • Self-Validation: The background spectrum must exhibit a flat baseline (~100% Transmittance) with no peaks >0.5% T. If negative peaks appear in subsequent sample scans, the background was contaminated, and the process must be restarted.

Step 2: Sample Loading & Pressure Optimization

  • Action: Deposit ~2-5 mg of the synthesized 5-Bromo-N-(2-pyridinyl)nicotinamide powder onto the crystal. Lower the pressure anvil until the software's force gauge registers optimal contact (typically ~80-100 units).

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample (typically 0.5 - 2 µm deep). Insufficient pressure leads to poor optical contact and weak signals; excessive pressure can crush the sample into an amorphous state, shifting crystalline polymorph peaks.

  • Self-Validation: The live preview must show the Amide I peak (C=O) at >10% absorbance before initiating the full scan.

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution, averaging 32 scans.

  • Causality: Averaging 32 scans provides a statistically robust signal-to-noise ratio (SNR) by averaging out random detector noise. A 4 cm⁻¹ resolution is optimal for resolving the closely spaced aromatic C=C and C=N stretches without over-sampling.

Step 4: Post-Processing & Artifact Rejection

  • Action: Apply atmospheric compensation and an automated baseline correction.

  • Causality: This mathematically compensates for micro-fluctuations in ambient CO₂ and water vapor during the 32-scan window.

  • Self-Validation: Inspect the 2300-2400 cm⁻¹ region. If a sharp doublet (CO₂) remains, atmospheric compensation has failed, indicating the purge gas flow is inconsistent. The scan must be rejected and repeated.

Spectroscopic Identification Workflow

The following logic diagram illustrates the decision tree for differentiating halogenated nicotinamide derivatives based on their IR spectral data.

IR_Workflow Start Synthesized Compound (Halogenated Nicotinamide) SamplePrep ATR-FTIR Preparation (Background Validated) Start->SamplePrep Scan Spectral Acquisition (4000 - 400 cm⁻¹) SamplePrep->Scan Amide Amide I & II Region (1650-1500 cm⁻¹) Scan->Amide Halogen Fingerprint Region (800-500 cm⁻¹) Scan->Halogen IsBromo Peak at ~620 cm⁻¹? (C-Br Stretch) Halogen->IsBromo IsChloro Peak at ~735 cm⁻¹? (C-Cl Stretch) Halogen->IsChloro ConfirmedBr 5-Bromo-N-(2-pyridinyl) nicotinamide IsBromo->ConfirmedBr Yes ConfirmedCl 5-Chloro-N-(2-pyridinyl) nicotinamide IsChloro->ConfirmedCl Yes

Fig 1: ATR-FTIR workflow for differentiating halogenated N-(2-pyridinyl)nicotinamides.

References

  • Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 936, Nicotinamide. PubChem.[Link]

  • Sarker, S., & Ehsan, M. Q. (2010). Preparation and characterization of toxic metal complexes of nicotinamide and nicotinic acid. Bangladesh Journal of Scientific and Industrial Research, 45(1), 65-72.[Link]

Quality Control Benchmarks and Comparative Analysis for 5-Bromo-N-(2-pyridinyl)nicotinamide Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

As a Senior Application Scientist, I frequently see discovery campaigns stall not because of flawed target biology, but due to substandard reagent quality. 5-Bromo-N-(2-pyridinyl)nicotinamide is a highly privileged dipyridyl amide building block. It serves as the critical central scaffold in the synthesis of metabotropic glutamate subtype 5 (mGlu5) receptor antagonists—compounds heavily investigated for CNS disorders such as anxiety, depression, and Fragile X syndrome. Furthermore, its derivatives have shown potent anti-Tobacco Mosaic Virus (TMV) activity in agrochemical applications .

This guide provides an objective performance comparison of this reagent against its alternatives, alongside self-validating quality control (QC) protocols to ensure high-fidelity downstream synthesis.

Mechanistic Role in Drug Discovery

The structural brilliance of 5-Bromo-N-(2-pyridinyl)nicotinamide lies in its dual functionality. The amide linker provides rigid hydrogen-bonding interactions essential for receptor binding, while the 5-bromo substituent acts as a highly programmable electrophilic handle for palladium-catalyzed cross-coupling reactions.

G1 A 5-Bromo-N-(2-pyridinyl)nicotinamide C Suzuki-Miyaura Coupling (Pd-Catalyzed) A->C B Aryl Boronic Acids B->C D Heterobiaryl Amide Library C->D E mGlu5 Receptor Inhibition D->E

Caption: Workflow of 5-Bromo-N-(2-pyridinyl)nicotinamide in mGlu5 antagonist discovery.

Comparative Analysis: Why the Bromo-Derivative?

When designing a library of dipyridyl amides, chemists must choose the appropriate halogenated precursor. We benchmarked the bromo product against its chloro and iodo alternatives. The causality behind the performance differences lies in the bond dissociation energies (C-X) and the kinetics of the oxidative addition step in the catalytic palladium cycle.

Table 1: Performance Comparison of Halogenated N-(2-pyridinyl)nicotinamide Reagents

Reagent ScaffoldOxidative Addition KineticsBench Stability (Light/Air)Cost-EfficiencyAvg. Suzuki Coupling Yield*Primary Application
5-Iodo- Very FastLow (Prone to dehalogenation)Low85 – 95%Difficult, sterically hindered couplings
5-Bromo- (Product) Fast High (Stable at RT) High 80 – 90% Standard library generation
5-Chloro- SlowVery HighVery High30 – 50%Requires specialized, expensive Pd ligands

*Yields based on standardized coupling with phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 90°C, 12h.

Synthetic Evolution and Impurity Profiling

Historically, this reagent was synthesized via standard amidation (coupling 5-bromonicotinic acid with 2-aminopyridine). However, this often leaves unreacted 2-aminopyridine, a potent metal-chelator that poisons palladium catalysts.

Recent methodologies utilize the chemoselective oxidative C(sp2)–N bond cleavage of aromatic fused imidazo[1,2-a]pyridines to generate the reagent in near-quantitative yields with a cleaner impurity profile .

G2 N1 Imidazo[1,2-a]pyridine Precursor N2 Oxidative C(sp2)-N Cleavage N1->N2 O2, Catalyst N3 5-Bromo-N-(2-pyridinyl)nicotinamide N2->N3 Chemoselective N4 α-Ketoamides N2->N4 Divergent

Caption: Chemoselective synthesis via oxidative C-N cleavage of fused imidazoles.

Self-Validating Experimental Protocols

To guarantee the integrity of your drug discovery workflow, implement the following validated protocols.

Protocol A: Quality Control via HPLC-UV (Purity & System Suitability)

Causality: The basic pyridine nitrogens in the reagent will interact with residual silanols on standard silica-based columns, causing severe peak tailing. We use Trifluoroacetic acid (TFA) as an ion-pairing agent to protonate the nitrogens, ensuring sharp peaks and accurate integration.

Step-by-Step:

  • Column Preparation: Equip a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Setup:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run from 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Sample Prep: Dissolve 1 mg of the reagent in 1 mL of Methanol.

  • Self-Validation (System Suitability): Spike the sample with 0.1 mg of 2-aminopyridine. Validation criteria: The protocol is only valid if the resolution (Rs) between 2-aminopyridine and 5-Bromo-N-(2-pyridinyl)nicotinamide is > 2.0.

  • Acceptance Benchmark: Reagent purity must be ≥ 98.0% AUC at 254 nm.

Protocol B: Standardized Suzuki-Miyaura Cross-Coupling

Causality: We specifically select Pd(dppf)Cl₂ because the bidentate dppf ligand creates a highly stable palladium complex that resists deactivation by the coordinating dipyridyl nitrogens of our substrate. A biphasic Dioxane/Water system is used because water is strictly required to dissolve the inorganic base and facilitate the critical transmetalation step of the boronic acid.

Step-by-Step:

  • Charge Reactor: To an oven-dried vial, add 5-Bromo-N-(2-pyridinyl)nicotinamide (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Add Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 2.5 mol%) and Potassium Carbonate (

    
    , 2.0 equiv, 1.0 mmol).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5 mL).

  • Reaction: Seal the vial under a nitrogen atmosphere and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine. Dry the organic layer over anhydrous

    
    .
    
  • Self-Validation: Perform TLC (Hexanes/EtOAc 1:1). Validation criteria: Complete consumption of the UV-active starting material spot (Rf ~0.3) indicates a successful catalytic cycle.

References
  • Bonnefous, C., Vernier, J.-M., Hutchinson, J. H., Chung, J., Reyes-Manalo, G., & Kamenecka, T. (2005). Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1197-1200.[Link]

  • Xu, F., Wang, Y., Xun, X., Huang, Y., Jin, Z., Song, B., & Wu, J. (2019). Diverse Oxidative C(sp2)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides. The Journal of Organic Chemistry, 84(13), 8411-8422.[Link]

Safety Operating Guide

5-Bromo-N-(2-pyridinyl)nicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex heterocyclic compounds like 5-Bromo-N-(2-pyridinyl)nicotinamide requires more than just standard laboratory hygiene—it demands rigorous, self-validating operational oversight. This compound features a brominated pyridine ring and a nicotinamide core. The presence of the covalently bound bromine atom fundamentally alters its disposal profile.

When incinerated improperly, halogenated organics can form highly toxic, bioaccumulative byproducts, including brominated dioxins and furans. Therefore, understanding the causality behind waste segregation is critical. This guide provides a field-proven, step-by-step operational plan to ensure your laboratory maintains scientific integrity, protects personnel, and strictly adheres to environmental regulations.

Chemical Profiling & Regulatory Framework

Because 5-Bromo-N-(2-pyridinyl)nicotinamide contains a halogen (bromine), any solvent mixture or solid waste containing even trace amounts of this compound must be strictly classified as 1[1]. Mixing halogenated waste with non-halogenated streams (like pure acetone or ethanol) violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and dramatically increases disposal costs, as halogenated waste requires specialized high-temperature incineration with scrubber systems to neutralize acidic exhaust gases[1].

Quantitative Data: Waste Accumulation & Disposal Parameters To build a self-validating safety system, laboratories must adhere to the following quantitative regulatory limits:

ParameterRegulatory Limit / GuidelineOperational Rationale
Halogenated Content Threshold >0% (Any trace amount)Trace halogens dictate the entire container must be treated as halogenated waste[1].
Satellite Accumulation Limit 55 Gallons (or 1 qt acute waste)Prevents dangerous stockpiling of hazardous chemicals in active workspaces[2].
Container Headspace Maximum 90% capacityAllows for vapor expansion and prevents over-pressurization and rupture[3].
Drain Disposal pH Limit N/A (STRICTLY PROHIBITED)Halogenated organics are strictly forbidden from sink/drain disposal regardless of pH[1].
Storage Timeframe (SAA) Up to 12 monthsEnsures regular turnover of hazardous materials to prevent container degradation[2].

Step-by-Step Disposal Methodology

To ensure trustworthiness and reproducibility across your research team, implement the following systematic workflow for handling 5-Bromo-N-(2-pyridinyl)nicotinamide waste.

Protocol: Liquid and Solid Waste Segregation

  • Identify the Waste Stream : Determine if the compound is dissolved in a solvent (liquid waste) or present as a solid (e.g., contaminated silica gel, filter paper, or pure powder).

  • Select the Appropriate Container :

    • Liquid Waste: Use a chemically compatible, vapor-tight container (e.g., high-density polyethylene (HDPE) or glass)[4]. Do not use metal cans, as trace hydrobromic acid (HBr) degradation products can corrode metal.

    • Solid Waste: Use a puncture-resistant, sealable plastic container or bucket.

  • Segregate as Halogenated : Pour liquid waste into a designated "Halogenated Organic Waste" carboy. Never mix this with non-halogenated waste[1].

  • Labeling and Documentation : Apply an 3 immediately upon adding the first drop of waste[3]. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and include the accumulation start date[3].

  • Transfer to Satellite Accumulation Area (SAA) : Store the container in a designated SAA at or near the point of generation. Ensure the container is kept tightly closed at all times unless actively adding waste[4].

Operational Workflow Visualization

G N1 5-Bromo-N-(2-pyridinyl)nicotinamide Waste Generation N2 Identify Waste State N1->N2 N3 Solid Waste (Powder, Silica, PPE) N2->N3 N4 Liquid Waste (Solvent Mixtures) N2->N4 N6 Contaminated Solid Waste Stream N3->N6 N5 Halogenated Organic Liquid Waste Stream N4->N5 N7 Label: "Hazardous Waste" + Accumulation Date N5->N7 N6->N7 N8 Satellite Accumulation Area (SAA) < 55 Gal N7->N8 N9 EH&S Final Disposal (High-Temp Incineration) N8->N9

Workflow for the classification and disposal of 5-Bromo-N-(2-pyridinyl)nicotinamide waste.

Emergency Spill Response Protocol

In the event of an accidental release of 5-Bromo-N-(2-pyridinyl)nicotinamide (either as a dry powder or in solution), immediate action is required to minimize exposure. Under the5, all personnel must be trained on specific spill mitigation techniques[5].

Protocol: Spill Mitigation

  • Isolate the Area : Immediately evacuate personnel from the immediate vicinity and remove any potential ignition sources if the compound is dissolved in a flammable solvent[4].

  • Ventilation : Ensure the laboratory fume hood sashes are open and the exhaust system is operating at maximum capacity to clear airborne particulates or solvent vapors[4].

  • Containment : Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). For liquid spills, surround and cover the spill with compatible absorbent pads or inert absorbent material. For solid powder spills, avoid dry sweeping; instead, use a slightly damp absorbent pad to prevent aerosolization[4].

  • Collection and Disposal : Carefully scoop the absorbed material into a heavy-duty plastic bag or HDPE bucket. Seal the container, label it as "Halogenated Hazardous Waste - Spill Debris," and contact Environmental Health and Safety (EH&S) for immediate pickup[4].

References

  • Laboratory Waste Disposal Safety Protocols | NSTA Source: National Science Teaching Association (NSTA) URL: [Link]

  • How To Safely Dispose of Chemicals in Your Lab - Solvent Recovery Systems Source: Solvent Washer URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois (Braun Research Group) URL: [Link]

Sources

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